BAY1082439
Description
BAY-1082439 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTLLKKDFGPDPF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375469-38-7 | |
| Record name | BAY-1082439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375469387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1082439 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59784ZX4GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BAY1082439 in PTEN-Null Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog) is a frequent event in a variety of human cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Consequently, targeting the PI3K pathway has emerged as a promising therapeutic strategy for PTEN-deficient tumors. BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase (PI3K) with potent activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of PTEN-null cancers, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action in PTEN-Null Cancer
In cancers lacking functional PTEN, the PI3K pathway is hyperactivated. PTEN normally functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger produced by PI3K. Without PTEN, PIP3 accumulates at the cell membrane, leading to the recruitment and activation of downstream effectors such as AKT and PDK1. This sustained signaling promotes tumor cell proliferation and survival.
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K isoforms α, β, and δ.[1][2] In PTEN-null tumors, particularly prostate cancer, both PI3Kα and PI3Kβ isoforms play crucial roles in driving tumor progression.[3][4] Selective inhibition of only one isoform can lead to compensatory activation of the other, limiting therapeutic efficacy.[3][4] By simultaneously targeting both PI3Kα and PI3Kβ, this compound effectively abrogates this feedback loop, leading to a more profound and sustained inhibition of the PI3K pathway.[3][5] Furthermore, the inhibition of the PI3Kδ isoform, which is involved in the epithelial-mesenchymal transition (EMT) and immune cell signaling, provides an additional layer of anti-tumor activity by impacting the tumor microenvironment.[2][3]
The inhibition of PI3K by this compound leads to a reduction in phosphorylated AKT (p-AKT), a key downstream effector.[5] This, in turn, results in the induction of cell cycle arrest at the G1/S transition and apoptosis.[1][4] Preclinical studies have demonstrated that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cells compared to inhibitors that are selective for only PI3Kα or PI3Kβ.[3]
Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment. In PTEN-null prostate cancer models, intermittent dosing of this compound has been shown to convert an immunologically "cold" tumor microenvironment into a T-cell inflamed one.[6][7] This is achieved by promoting the activation of IFNα/γ pathways, increasing the expression of β2-microglobulin, and stimulating the secretion of chemokines CXCL10 and CCL5, which attract immune cells.[6][7] Additionally, this compound preferentially inhibits regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[6] This immunomodulatory effect makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Lines | Effect | Reference |
| PI3Kα | 4.9 | - | Biochemical Inhibition | [1][5] |
| PI3Kβ | 15.0 | - | Biochemical Inhibition | [5] |
| PI3Kδ | Not specified | - | Equal potency to α/β | [2][4] |
| mTOR | >1000-fold selectivity vs. PI3K | - | Biochemical Inhibition | [1][5] |
| PTEN-null prostate cancer cells (PC3, LNCaP) | 0.1-1 µM (72 hours) | PC3, LNCaP | Growth inhibition, G1/S arrest, apoptosis | [1][3] |
Table 2: In Vivo Efficacy of this compound in PTEN-Null Models
| Cancer Model | Dosage and Administration | Outcome | Reference |
| Pten-null prostate cancer mouse model | 75 mg/kg; p.o.; daily for 4 weeks | Prevention of cancer progression, decreased tumor size, reduced Ki67-positive cells | [1][3] |
| PC3 xenograft model | Not specified | Significant inhibition of tumor growth | [3] |
| Mutant Pten/Kras metastatic model | Not specified | Prevention of EMT | [3][4] |
| Syngeneic 4T1 metastatic breast cancer model | 75 mg/kg QD p.o. | Significantly decreased whole-body tumor burden (67% reduction) | [8] |
Key Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published studies, the following outlines the general methodologies used to evaluate the mechanism of action of this compound.
Cell-Based Assays
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Cell Lines: PTEN-null human prostate cancer cell lines PC3 and LNCaP are commonly used.[3][4]
-
Proliferation/Viability Assays: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 72 hours).[1] Cell viability can be assessed using assays such as WST-1 or CellTiter-Glo.
-
Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3][4]
-
Apoptosis Assays: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining or by measuring caspase-3/7 activity.[3][8]
-
Western Blotting: To assess the inhibition of the PI3K pathway, cells are treated with this compound, and cell lysates are subjected to SDS-PAGE and western blotting. Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6 ribosomal protein) are used to probe the blots.
In Vivo Xenograft and Genetically Engineered Mouse Models
-
Animal Models: Nude mice bearing xenografts of human PTEN-null cancer cells (e.g., PC3) or genetically engineered mouse models with conditional knockout of Pten in the prostate are utilized.[3]
-
Drug Administration: this compound is typically administered orally (p.o.) at a specific dose and schedule (e.g., 75 mg/kg daily).[1][3]
-
Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic Analysis: Tumor and/or surrogate tissues are collected at various time points after drug administration to assess the level of target engagement. This is often done by western blotting for p-AKT.[5]
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against markers of proliferation (e.g., Ki67) and other relevant proteins to assess the biological effects of the drug in the tumor tissue.[3]
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR pathway in PTEN-null cancer and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: PI3K Isoform Selectivity Profile of BAY1082439
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of BAY1082439, a potent and orally bioavailable inhibitor. The information is presented to support further research and drug development efforts in oncology and related fields.
Core Data: PI3K Isoform Selectivity
This compound is a highly selective and balanced inhibitor of Class I PI3K isoforms, with primary activity against PI3Kα, PI3Kβ, and PI3Kδ.[1][2][3] Its inhibitory potency has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 4.9[1][4] |
| PI3Kβ | 15.0[1][4] |
| PI3Kδ | Data demonstrating inhibition exists, but a specific IC50 value is not publicly available.[1][2][5] |
| PI3Kγ | No public data available. |
This compound exhibits over 1000-fold selectivity against the mammalian target of rapamycin (mTOR) kinase, highlighting its specificity for the PI3K pathway.[5]
Experimental Protocols
While the precise, detailed protocol for the initial biochemical screening of this compound is not publicly available, the determination of PI3K inhibitor IC50 values typically involves a standardized in vitro kinase assay. The following is a generalized protocol representative of the methodologies used in the field.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PI3K isoforms (α, β, δ, γ).
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.
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Adenosine triphosphate (ATP), [γ-33P]ATP.
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This compound, serially diluted in DMSO.
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Phosphatidylserine (PS) vesicles.
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Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system.
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96-well or 384-well assay plates.
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Plate reader capable of luminescence detection.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant PI3K isoforms are diluted in kinase buffer to the desired concentration. A lipid substrate mix is prepared by combining PIP2 and PS vesicles.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in kinase buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
The kinase, lipid substrate, and this compound (or DMSO vehicle control) are combined in the assay plate and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP (spiked with [γ-33P]ATP for radiometric assays or cold ATP for luminescence-based assays).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection of Kinase Activity:
-
Luminescence-Based Method (e.g., Kinase-Glo®): The Kinase-Glo® reagent is added to the wells to terminate the kinase reaction and measure the amount of remaining ATP. The resulting luminescence is inversely proportional to kinase activity.
-
Radiometric Method: The reaction is stopped, and the radiolabeled product (PIP3) is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The raw data (luminescence or radioactive counts) are normalized to controls (no inhibitor and no enzyme). The percent inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Downstream Cellular Effects
Inhibition of PI3Kα, PI3Kβ, and PI3Kδ by this compound leads to a cascade of downstream effects, particularly in cancer cells with a dependency on the PI3K pathway, such as those with PTEN loss.[1][6]
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Inhibition of Akt Phosphorylation: this compound effectively reduces the phosphorylation of Akt, a key downstream effector of PI3K, thereby blocking the propagation of survival and proliferation signals.[7]
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Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, this compound can induce a G1/S phase cell cycle arrest, preventing cancer cell proliferation.[5]
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Induction of Apoptosis: The blockade of survival signals downstream of Akt can lead to the induction of programmed cell death (apoptosis) in cancer cells.[2][5]
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Modulation of the Tumor Microenvironment: The inhibitory activity of this compound against PI3Kδ suggests a role in modulating the tumor microenvironment.[6] Specifically, it has been shown to block B-cell infiltration and lymphotoxin-mediated survival signaling, which can contribute to castration-resistant prostate cancer growth.[6]
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Prevention of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to be effective in preventing EMT, a critical process in cancer metastasis.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The PI3K/Akt/mTOR Pathway Modulator BAY1082439: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BAY1082439 on the PI3K/Akt/mTOR signaling pathway. This compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha, beta, and delta isoforms, including mutated forms of PIK3CA.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[2] By targeting multiple PI3K isoforms, this compound presents a promising strategy for the treatment of cancers with PI3K pathway activation, particularly those with PTEN loss.[1][4]
Core Mechanism of Action
This compound selectively inhibits the catalytic activity of PI3Kα, PI3Kβ, and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as protein kinase B or PKB). Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis in tumor cells.[2]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| PI3Kα | 4.9 | Biochemical | [3] |
| PI3Kβ | 15.0 | Biochemical | [3] |
Table 2: Cellular Effects of this compound in PTEN-null Prostate Cancer Cell Lines
| Cell Line | Effect | Concentration | Time Point | Source |
| PC3 | Inhibition of cell growth | 0.1-1 µM | 72 hours | [3] |
| LNCaP | Inhibition of cell growth | Not specified | Not specified | [1] |
| PC3 | Induction of apoptosis | Not specified | Not specified | [1] |
| PC3 | G1/S cell cycle arrest | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the study by Zou et al., Mol Cancer Ther, 2018.[4][5]
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: PTEN-null prostate cancer cells (e.g., PC3, LNCaP) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to attach overnight, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Clinical Development
A Phase 1 clinical trial (NCT01728311) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. This study has been completed. Further clinical investigations will be necessary to fully determine the therapeutic potential of this compound in various cancer types.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of cancer with activated PI3K signaling. Its ability to target multiple isoforms may offer a more comprehensive and durable inhibition of the PI3K/Akt/mTOR pathway, potentially overcoming some of the resistance mechanisms observed with isoform-specific inhibitors. The data presented in this guide underscore the therapeutic promise of this compound and provide a foundation for its further investigation in clinical settings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Role of BAY1082439 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with demonstrated activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms. This technical guide delves into the core mechanism by which this compound induces apoptosis, a critical process for its anti-cancer activity. The primary focus is on its effects in prostate cancer, particularly in tumors with loss of the tumor suppressor PTEN, a common alteration in this malignancy. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols for key assays used to characterize its apoptotic effects.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, leads to constitutive activation of this cascade and is a hallmark of many advanced cancers, including prostate cancer.
This compound has emerged as a promising therapeutic agent due to its balanced inhibition of PI3Kα, PI3Kβ, and PI3Kδ isoforms. This multi-targeted approach is particularly effective in PTEN-null tumors, where both PI3Kα and PI3Kβ signaling can be hyperactive. Furthermore, its inhibitory effect on the PI3Kδ isoform, which is crucial for B-cell receptor signaling, suggests a dual role in targeting both the tumor cells and the tumor microenvironment. A key mechanism of this compound's antitumor efficacy is its ability to induce programmed cell death, or apoptosis.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. In cancer cells with PTEN loss, this pathway is constitutively active, leading to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt promotes cell survival through multiple downstream mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of anti-apoptotic proteins.
By inhibiting PI3Kα and PI3Kβ, this compound effectively blocks the phosphorylation and activation of Akt. This leads to a cascade of events that culminates in the induction of apoptosis.
Impact on Cell Cycle Progression
Inhibition of the PI3K/Akt pathway by this compound leads to a robust arrest of the cell cycle at the G1/S transition phase.[1] This cell cycle arrest prevents cancer cells from entering the DNA synthesis (S) phase, a critical step for proliferation. This G1 arrest is a common outcome of PI3K pathway inhibition and is a prerequisite for the induction of apoptosis in many cancer cell types.
Modulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The balance between these opposing factions determines the cell's fate. The PI3K/Akt pathway is known to promote the expression and function of anti-apoptotic Bcl-2 family members while inhibiting the function of pro-apoptotic members.
While direct quantitative data on the specific modulation of all Bcl-2 family proteins by this compound in prostate cancer cells is not extensively detailed in the public domain, the mechanism of PI3K inhibition strongly suggests a shift in this balance towards a pro-apoptotic state. For instance, Akt is known to phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of Akt by this compound would therefore be expected to lead to dephosphorylated, active Bad, which can then bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby liberating Bax and Bak to initiate apoptosis.
Activation of Caspases
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptotic cell death. Inhibition of the PI3K/Akt survival signaling by this compound ultimately leads to the activation of this caspase cascade. The cleavage of caspase-3 is a key indicator of apoptosis induction.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting cell growth.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 4.9[2] |
| PI3Kβ | 15.0[2] |
Table 2: Cellular Effects of this compound in PTEN-null Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Duration | Result | Reference |
| LNCaP | Cell Growth Inhibition | Various | 72 hours | Effective inhibition of cell growth | [1] |
| PC3 | Cell Growth Inhibition | Various | 72 hours | Effective inhibition of cell growth | [1] |
| LNCaP | Cell Cycle Analysis | Not Specified | Not Specified | Block of G1/S cell cycle transition | [1] |
| PC3 | Cell Cycle Analysis | Not Specified | Not Specified | Block of G1/S cell cycle transition | [1] |
| LNCaP | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [1] |
| PC3 | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [1] |
Note: Specific IC50 values for cell growth inhibition and quantitative percentages for apoptosis and cell cycle arrest from the primary literature (Zou et al., 2018) were not available in the publicly accessible abstracts. Researchers are encouraged to consult the full publication for detailed graphical representations of this data.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound apoptotic signaling pathway.
Experimental Workflow: Annexin V Apoptosis Assay
Caption: Workflow for Annexin V apoptosis assay.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Cleaved Caspase-3
-
Bcl-2
-
Bcl-xL
-
Bax
-
Bad
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, particularly those with a dependency on the PI3K/Akt signaling pathway due to PTEN loss. Its mechanism of action involves the direct inhibition of PI3Kα, PI3Kβ, and PI3Kδ, leading to the suppression of Akt activity, which in turn promotes G1 cell cycle arrest and triggers the intrinsic apoptotic cascade. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound and similar targeted therapies. Further studies are warranted to fully elucidate the detailed modulation of the Bcl-2 family of proteins and to translate these promising preclinical findings into effective clinical outcomes.
References
BAY1082439: A Technical Guide to its Inhibition of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with demonstrated activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, contributing to tumor growth, survival, and therapeutic resistance. A critical process in tumor progression and metastasis is the epithelial-mesenchymal transition (EMT), a cellular program where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of EMT. We will detail the experimental evidence, present quantitative data in structured tables, and provide methodologies for key experiments, alongside visualizations of the signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the class I PI3K isoforms α, β, and δ.[1] The PI3K pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. In many cancers, this pathway is constitutively activated, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of PI3K signaling.[1]
This compound's inhibitory activity against PI3Kα and PI3Kβ makes it particularly effective in tumors with PIK3CA mutations or PTEN loss.[1] Furthermore, its inhibition of the PI3Kδ isoform, which is implicated in B-cell signaling and has been shown to be upregulated during EMT, provides a multi-pronged approach to cancer therapy by targeting both the tumor cells and their microenvironment.[2][3]
Signaling Pathway Inhibition
The canonical PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt, in turn, phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.
This compound, by inhibiting the catalytic activity of PI3Kα, β, and δ, blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade. This leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell motility and invasion.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
EMT is a crucial process in cancer progression, allowing tumor cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant organs. This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, like vimentin. Several signaling pathways, including the PI3K/Akt pathway, are known to regulate EMT.
Experimental evidence strongly suggests that this compound effectively inhibits EMT, particularly in the context of PTEN-deficient prostate cancer.[1][2][3] The upregulation of the PI3Kδ isoform has been identified as a key event during the EMT process, and its inhibition by this compound is a critical component of its anti-EMT activity.[2]
Quantitative Data on EMT Inhibition
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cancer cells, with a focus on its inhibitory effects on EMT.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| PI3K Isoform Inhibition (IC50) | |||
| PI3Kα | - | 4.9 nM | [4] |
| PI3Kβ | - | 15.0 nM | [4] |
| PI3Kδ | - | Equal potency to α/β | [1] |
| Cell Growth Inhibition | |||
| LNCaP (PTEN-null prostate cancer) | 72 hours | Effective Inhibition | |
| PC3 (PTEN-null prostate cancer) | 72 hours | Effective Inhibition | |
| Apoptosis Induction | |||
| LNCaP | 72 hours | Induced | |
| PC3 | 72 hours | Induced | |
| Cell Cycle Arrest | |||
| LNCaP | 72 hours | G1/S Block | |
| PC3 | 72 hours | G1/S Block |
Table 2: In Vivo Efficacy of this compound in Inhibiting EMT
| Experimental Model | Treatment | Outcome | Reference |
| Mutant Pten/Kras metastatic prostate cancer model (CPK mice) | 75 mg/kg this compound daily for 4 weeks | Prevention of EMT-mediated invasive carcinoma | [2] |
| Significant reduction in tumor weight | [2] | ||
| Maintained epithelial phenotype (preserved E-cadherin, reduced vimentin) | [2] | ||
| Pten-null prostate cancer model (CP mice) | 75 mg/kg this compound daily | Prevention of prostate cancer progression | |
| Decreased tumor size and P-AKT staining | [4] | ||
| Reduction in Ki67-positive cells | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on EMT.
Cell Culture and Reagents
-
Cell Lines: PTEN-null human prostate cancer cell lines LNCaP and PC3 are commonly used. Mouse prostate cancer cell lines such as CaP2 and CaP8 have also been utilized.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Preparation: For in vivo studies, this compound can be dissolved in 0.1N HCl at a concentration of 75 mg/mL. For in vitro assays, it is typically dissolved in DMSO.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key markers of the PI3K pathway and EMT.
Protocol Overview:
-
Cell Lysis: Cells are treated with this compound or vehicle control for the desired time, then lysed in a suitable buffer (e.g., 1% SDS-lysis buffer).
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, E-cadherin, vimentin, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Key Antibodies:
-
P-AKT (Ser473), AKT, P-S6, S6, P-ERK1/2, ERK (Cell Signaling Technology)[2]
-
Actin (Santa Cruz Biotechnology)[2]
-
E-cadherin, Vimentin
Immunohistochemistry (IHC)
IHC is employed to visualize the expression and localization of proteins within tissue samples from in vivo studies.
Protocol Overview:
-
Tissue Preparation: Prostate tissues from treated and control animals are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using 1 mM EDTA).
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against markers such as Ki67, E-cadherin, and vimentin.
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate for colorimetric detection.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging: Slides are imaged using a light microscope.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of genes involved in EMT.
Protocol Overview:
-
RNA Extraction and Reverse Transcription: Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
qPCR Reaction: The qPCR reaction is performed using SYBR Green Supermix and primers specific for the target genes (e.g., Pik3cd, Cdh1 for E-cadherin, Vim for vimentin) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Logical Relationships and Experimental Design
The investigation of this compound's effect on EMT typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound is a promising therapeutic agent that effectively targets the PI3K signaling pathway, a key driver of tumorigenesis. Its unique ability to inhibit PI3Kα, β, and δ isoforms provides a comprehensive approach to cancer treatment by not only inhibiting tumor cell-intrinsic growth and survival pathways but also by modulating the tumor microenvironment and suppressing the critical process of epithelial-mesenchymal transition. The preclinical data strongly support the continued investigation of this compound as a novel strategy to combat metastatic cancers, particularly those with PTEN loss or PI3K pathway activation. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in various cancer types.
References
- 1. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of BAY1082439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1082439 is an orally bioavailable inhibitor of Class I phosphoinositide 3-kinase (PI3K), with potent activity against the α, β, and δ isoforms.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, making it a compelling target for anticancer therapies.[2] this compound has demonstrated significant anti-tumor efficacy in preclinical models, particularly in those with PTEN-loss, a common feature in prostate cancer.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in murine models. These studies reveal a compound with a very large volume of distribution and high clearance.[4]
Quantitative Pharmacokinetic Parameters in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Volume of Distribution (Vd) | 5.2–5.7 L/kg | Mouse | Oral | [4] |
| Clearance (CL) | 15 L/h/kg | Mouse | Oral | [4] |
| Half-life (t½) | 0.4 hours | Mouse | Oral | [4] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Methodology:
-
Animal Model: Male nude mice were used for the study.
-
Drug Formulation: this compound was dissolved in 0.1N HCl at a concentration of 75 mg/mL.[4]
-
Dosing: The drug was administered orally at doses of 50 or 75 mg/kg/day.[4]
-
Sample Collection: While specific time points for blood collection are not detailed in the available literature, standard pharmacokinetic study designs for small molecules would typically involve serial blood sampling at predefined intervals post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalytical Method: The concentration of this compound in plasma samples would be determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for quantifiable analysis of small molecules in biological matrices.[5][6]
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as Vd, CL, and t½ from the plasma concentration-time data.
In Vivo Anti-Tumor Efficacy Study (PC3 Xenograft Model)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human prostate cancer xenograft model.
Methodology:
-
Cell Line: PC3 human prostate cancer cells, which are PTEN-null, were used.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Approximately 3 x 10^6 PC3 cells, suspended in 50% Matrigel, were injected into the left flank of each mouse.[4]
-
Treatment Initiation: Tumors were allowed to grow to a size of 25–50 mm^2 before the initiation of treatment.[4]
-
Drug Administration: this compound was administered orally at a dose of 75 mg/kg daily.[4]
-
Efficacy Endpoints: Tumor growth was monitored regularly, and the primary endpoint was the inhibition of tumor growth compared to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and growth. In cancer cells with PTEN loss, the PI3K pathway is constitutively active. This compound's inhibition of PI3Kα, β, and δ isoforms blocks the phosphorylation of Akt, a key downstream effector, thereby inhibiting tumor cell growth and inducing apoptosis.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and pharmacokinetic profile.
Clinical Pharmacokinetics (Data Not Available)
As of the latest available information, detailed clinical pharmacokinetic data for this compound in humans has not been publicly disclosed. Clinical trials are necessary to determine the pharmacokinetic profile, safety, and efficacy of this compound in cancer patients. Information from such trials, including parameters like human oral bioavailability, half-life, clearance, and volume of distribution, will be critical for defining the optimal dosing regimen.
For context, other PI3K inhibitors that have undergone clinical development have shown a range of pharmacokinetic properties. For instance, idelalisib (a PI3Kδ inhibitor) has a shorter half-life of approximately 8 hours, while copanlisib (a pan-PI3K inhibitor) has a longer half-life of around 39 hours. The clinical pharmacokinetics of this compound will be a key determinant of its therapeutic window and dosing schedule in future clinical applications.
Conclusion
This compound is a potent PI3Kα/β/δ inhibitor with promising preclinical anti-tumor activity, particularly in PTEN-deficient prostate cancer models. The available preclinical pharmacokinetic data in mice indicate a high volume of distribution and rapid clearance. While human pharmacokinetic data is not yet available, the preclinical profile suggests that further clinical investigation is warranted. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for understanding the preclinical evaluation of this compound and can serve as a reference for researchers in the field of oncology drug development. Future clinical studies will be essential to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound in humans and to establish its potential as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-analyte method for the quantification of contemporary pesticides in human serum and plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Impact of BAY1082439: Reshaping the Tumor Microenvironment from Immunosuppressive to Pro-Inflammatory
A Technical Guide for Researchers and Drug Development Professionals
BAY1082439, a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ, demonstrates significant potential in oncology by not only directly targeting tumor cell growth but also by profoundly remodeling the tumor microenvironment (TME). This guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME, with a focus on its application in cancers characterized by PTEN loss.
Executive Summary
This compound exerts a dual action by inhibiting the PI3K/Akt/mTOR pathway within tumor cells and by modulating the function of various immune cells within the TME.[1] In preclinical models, particularly in PTEN-null prostate cancer, intermittent administration of this compound has been shown to convert immunologically "cold" tumors into "hot," T-cell-inflamed environments.[2][3] This transformation is achieved through the promotion of pro-inflammatory signaling pathways, enhancement of chemokine secretion, and a reduction of immunosuppressive cell populations. These effects collectively create a TME that is more susceptible to immune checkpoint therapies.
Mechanism of Action in the Tumor Microenvironment
The primary mechanism of this compound involves the inhibition of PI3K isoforms α, β, and δ. While PI3Kα and β are pivotal in tumor cell proliferation and survival, PI3Kδ is crucial for the function of various immune cells.[4][5][6]
Impact on Cancer Cells
In cancer cells with a constitutively active PI3K pathway (e.g., due to PTEN loss), this compound:
-
Promotes Pro-Inflammatory Signaling: It stimulates the activation of IFNα/γ pathways.[2][3][7]
-
Enhances Antigen Presentation: It increases the expression of β2-microglobulin, a key component of the major histocompatibility complex (MHC) class I, which is essential for presenting tumor antigens to CD8+ T cells.[2][3][7]
-
Increases Chemokine Secretion: It induces the secretion of CXCL10 and CCL5, chemokines that are critical for the recruitment of effector T cells into the tumor.[2][3][7]
Modulation of Immune Cells
Within the TME, this compound:
-
Inhibits Regulatory T cells (Tregs): It shows preferential inhibition of Tregs, which are key mediators of immunosuppression in the TME.[2]
-
Promotes CD8+ T cell Expansion: By reducing immunosuppression and increasing chemokine-mediated recruitment, it facilitates the clonal expansion of tumor-associated CD8+ T cells.[2]
-
Blocks B-cell Infiltration: The anti-PI3Kδ activity of this compound hinders the infiltration of B cells and the subsequent release of lymphotoxin, a factor that can promote tumor growth.[4][8][9]
Quantitative Data on TME Modulation
The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as observed in preclinical studies.
| Parameter | Treatment Group | Change | Model System |
| Immune Cell Infiltration | |||
| CD8+ T cells | This compound | Increased clonal expansion | Pten-null prostate cancer model |
| Regulatory T cells (Tregs) | This compound | Preferential inhibition | Pten-null prostate cancer model |
| B cells | This compound | Blocked infiltration | Pten-null prostate cancer model |
| Gene and Protein Expression | |||
| IFNα/γ pathway genes | This compound | Upregulated | Pten-null cancer cells |
| β2-microglobulin | This compound | Increased expression | Pten-null cancer cells |
| Chemokine Secretion | |||
| CXCL10 | This compound | Increased secretion | Pten-null cancer cells |
| CCL5 | This compound | Increased secretion | Pten-null cancer cells |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling cascade of this compound in tumor cells and the TME.
Experimental Workflow for TME Analysis
Caption: Workflow for analyzing the impact of this compound on the TME.
Experimental Protocols
In Vivo Murine Model of Prostate Cancer
-
Model: Pten conditional knockout mouse model.
-
Treatment: this compound administered orally at a dose of 75 mg/kg daily for 4 weeks for tumor progression studies. For studies on overcoming immune checkpoint therapy resistance, an intermittent dosing schedule is employed.
-
Tumor Analysis: At the end of the treatment period, tumors are harvested, weighed, and processed for histological and molecular analysis. A portion of the tumor is fixed in formalin for immunohistochemistry, while another portion is dissociated into a single-cell suspension for flow cytometry. A third portion is snap-frozen for RNA and protein extraction.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed in a citrate buffer (pH 6.0).
-
Staining: Sections are incubated with primary antibodies against markers such as Ki67 (for proliferation), CD8 (for cytotoxic T cells), and FoxP3 (for Tregs). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody and visualization with a DAB substrate kit.
-
Analysis: Stained slides are scanned, and the percentage of positive cells is quantified using image analysis software.
Flow Cytometry
-
Sample Preparation: Freshly harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD19).
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the proportions of different immune cell subsets within the tumor.
RNA Sequencing
-
RNA Extraction: RNA is extracted from snap-frozen tumor tissue or cultured cancer cells treated with this compound using a commercial RNA extraction kit.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by this compound treatment.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that bridges targeted therapy and immunotherapy. Its ability to convert an immunosuppressive TME to a T-cell inflamed state provides a strong rationale for its combination with immune checkpoint inhibitors. Future research should focus on elucidating the precise molecular mechanisms underlying the synergy between this compound and immunotherapy, as well as on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. A phase 1 dose-escalation study (NCT01728311) to assess the safety and tolerability of this compound in patients with advanced solid malignancies has been completed, and the results of this and subsequent clinical trials will be crucial in defining its role in cancer treatment.[10]
References
- 1. Facebook [cancer.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Preliminary Studies of BAY1082439 in Prostate Cancer Models: A Technical Guide
Executive Summary: BAY1082439 is an orally active, selective PI3K inhibitor with equipotent activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1] Preclinical studies have demonstrated its significant potential in treating prostate cancer, particularly models characterized by PTEN loss.[1][2] The compound's mechanism of action is multifaceted, involving direct inhibition of cancer cell growth, prevention of therapeutic resistance mechanisms, and modulation of the tumor microenvironment.[2][3] By co-targeting PI3Kα, PI3Kβ, and PI3Kδ, this compound overcomes the compensatory feedback activation often seen with isoform-specific inhibitors, leading to more durable suppression of the PI3K/AKT pathway.[2][4] Furthermore, it has been shown to inhibit epithelial-mesenchymal transition (EMT) and disrupt pro-tumorigenic signaling from B cells within the tumor microenvironment.[1][2][3] Studies also indicate that intermittent dosing of this compound can turn immunologically "cold" tumors into "hot" ones, making them susceptible to immune checkpoint therapies.[5][6] This document provides a detailed overview of the key preclinical findings, experimental methodologies, and signaling pathways associated with this compound in prostate cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects through several distinct but interconnected mechanisms. Its primary function is the direct inhibition of the PI3K signaling pathway, which is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN.[3][4]
Direct Inhibition of the PI3K/AKT Signaling Pathway
This compound targets the class I PI3K isoforms α, β, and δ. Inhibition of these kinases prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT cascade ultimately results in the inhibition of cell proliferation, a halt in the G1/S cell cycle transition, and the induction of apoptosis.[1][2]
Overcoming Compensatory Feedback Loops
A significant challenge in targeting the PI3K pathway is the existence of compensatory feedback loops between isoforms.[4] Selective inhibition of the PI3Kα isoform can lead to the rebound activation of PI3Kβ, and vice-versa, thus limiting therapeutic efficacy.[1][2] Because this compound possesses equal potency against PI3Kα and PI3Kβ, it effectively blocks this mutual feedback activation, resulting in a more sustained and potent inhibition of downstream AKT phosphorylation and cell growth compared to isoform-specific inhibitors.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY1082439 In Vitro Cell Culture Assays
These application notes provide detailed protocols for in vitro assays using BAY1082439, a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, with a primary focus on its application in prostate cancer cell lines.[1][2][3]
Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including prostate cancer, this pathway is frequently hyperactivated, often due to the loss of the tumor suppressor PTEN.[1][4] By inhibiting PI3Kα, PI3Kβ, and PI3Kδ, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of AKT and S6 phosphorylation.[1] This ultimately results in the induction of apoptosis and cell cycle arrest at the G1/S transition in cancer cells.[1][2][3]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 4.9 |
| PI3Kβ | 15.0 |
Data from biochemical assays.[5]
Table 2: In Vitro Cellular Assay Conditions for this compound
| Assay | Cell Lines | Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability | PC3, LNCaP | 0.1, 0.33, 1, 3.3, 10 | 72 |
| Apoptosis | PC3, LNCaP | Not specified | 72 |
| Cell Cycle | PC3, LNCaP | Not specified | 72 |
| Western Blot | PC3 | 1 | Not specified |
Summary of conditions reported in preclinical studies.[1][2]
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP and PC3 human prostate cancer cell lines (PTEN-null) are recommended.[1]
-
Culture Medium: Culture LNCaP and PC3 cells according to ATCC recommendations.[1] Generally, RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is used.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay
This protocol is based on the use of a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assays.
References
- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Akt Phosphorylation in Response to BAY1082439 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of BAY1082439 on Akt phosphorylation in cancer cell lines using Western blotting. This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, often leading to increased tumor cell growth and survival.[1] By inhibiting PI3K, this compound effectively reduces the phosphorylation and activation of Akt, a critical downstream effector of the pathway.[3][4] This protocol outlines the necessary steps to quantify the reduction in phosphorylated Akt (p-Akt) at key residues, Serine 473 (Ser473) and Threonine 308 (Thr308), upon treatment with this compound.
Experimental Principles
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated at two key sites: Thr308 by PDK1 and Ser473 by mTORC2. Full activation of Akt requires phosphorylation at both sites. This compound inhibits PI3K, thereby preventing the production of PIP3 and subsequent phosphorylation and activation of Akt.[1] Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol utilizes phospho-specific antibodies that recognize only the phosphorylated forms of Akt at Ser473 and Thr308, allowing for a direct measurement of this compound's inhibitory activity.
Data Presentation
The following table summarizes the key reagents and their recommended concentrations for the Western blot protocol.
| Reagent | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| Primary Antibody: Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology | #9271 |
| Primary Antibody: Phospho-Akt (Thr308) | 1:1000 | Cell Signaling Technology | #4056 |
| Primary Antibody: Total Akt | 1:1000 | Cell Signaling Technology | #9272 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 | Cell Signaling Technology | #7074 |
| This compound | 0.1 - 5 µM | MedchemExpress | HY-15433 |
| Protease Inhibitor Cocktail | 1X | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | 1X | Roche | 04906837001 |
Experimental Protocols
This protocol is optimized for cultured cancer cells, such as PTEN-null prostate cancer cell lines (e.g., PC3, LNCaP), which are known to be sensitive to this compound.[3]
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-4 hours before treatment.[5]
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells with this compound or vehicle for the desired time points. A time-course experiment (e.g., 2, 6, 24 hours) can be performed to determine the optimal treatment duration. Studies have shown strong p-Akt inhibition at 2 and 5 hours post-treatment.[4]
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, dilute the protein extracts to the same concentration with lysis buffer.
-
Mix a calculated volume of protein extract (typically 20-30 µg of total protein) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (p-Akt Ser473, p-Akt Thr308, and total Akt) in the blocking buffer (or 5% BSA in TBST) at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
IV. Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for p-Akt (Ser473 and Thr308) and total Akt.
-
Normalization: Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample to account for any variations in protein loading.
-
Graphical Representation: Plot the normalized p-Akt levels against the different concentrations of this compound to visualize the dose-dependent inhibitory effect.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. signagen.com [signagen.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
BAY1082439 Animal Model Dosing and Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with activity against the α, β, and δ isoforms.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention. This compound has shown significant efficacy in preclinical models of prostate cancer, particularly those with PTEN loss, by targeting both tumor cell-intrinsic pathways and the tumor microenvironment.[1][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound in common animal models, based on published preclinical studies.
Mechanism of Action
This compound selectively inhibits the class I PI3K isoforms α, β, and δ, which are critical components of the PI3K/Akt/mTOR signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cell growth.[5] Notably, in PTEN-null prostate cancer models, this compound has been shown to be more effective than isoform-specific PI3K inhibitors by preventing the feedback activation between PI3Kα and PI3Kβ.[1] Furthermore, its inhibitory effect on PI3Kδ allows it to modulate the tumor microenvironment by blocking B-cell infiltration and lymphotoxin release, which are implicated in castration-resistant prostate cancer (CRPC) progression.[1][4]
Signaling Pathway
The following diagram illustrates the targeted PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR signaling pathway.
Data Presentation: In Vivo Dosing and Administration
The following tables summarize the dosing and administration of this compound in key preclinical animal models.
Table 1: this compound Dosing in Pten-null Mouse Models of Prostate Cancer
| Parameter | Details | Reference |
| Animal Model | Pten conditional knockout mice (Pb-Cre+;PtenL/L) | [2] |
| Dosing Regimen | 75 mg/kg, daily | [2] |
| Administration | Oral gavage (p.o.) | [2] |
| Formulation | Dissolved in 0.1N HCl at 75 mg/ml | [1] |
| Treatment Duration | 4 weeks | [2] |
| Key Outcomes | Significant decrease in tumor size, reduced P-AKT staining, and a significant reduction in Ki67-positive cells. | [2] |
Table 2: this compound Dosing in a PC3 Human Prostate Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Male nude mice | [1] |
| Tumor Model | Subcutaneous injection of 3 x 10^6 PC3 cells in 50% Matrigel | [1] |
| Dosing Regimen | 50 or 75 mg/kg/day | [1] |
| Administration | Orally | [1] |
| Formulation | Dissolved in 0.1N HCl at 75 mg/ml | [1] |
| Treatment Initiation | When tumors reached a size of 25–50 mm² | [1] |
| Key Outcomes | Significant inhibition of human prostate cancer growth compared to vehicle controls. | [1] |
Table 3: Intermittent Dosing of this compound in a Pten-null Spontaneous Prostate Cancer Model
| Parameter | Details | Reference |
| Animal Model | Pten-null spontaneous prostate cancer model | [6][7][8] |
| Dosing Regimen | Intermittent (not daily) | [6][7][8] |
| Administration | Not explicitly stated, but likely oral based on other studies. | |
| Key Outcomes | Overcame resistance to immune checkpoint therapy (ICT) and unleashed CD8+ T cell-dependent anti-tumor immunity.[6][7][8] Converted "cold" tumors to T cell-inflamed tumors.[6] |
Experimental Protocols
Protocol 1: Efficacy Study in a PC3 Xenograft Mouse Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a subcutaneous PC3 xenograft model.
Materials:
-
This compound
-
Vehicle (0.1N HCl)
-
PC3 human prostate cancer cells
-
Matrigel
-
Male nude mice (6-8 weeks old)
-
Calipers
-
Standard animal housing and handling equipment
Workflow Diagram:
References
- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
BAY1082439 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1] It has demonstrated significant activity in preclinical models of cancers with activated PI3K signaling, particularly those with loss of the tumor suppressor PTEN.[1][2] These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in in vitro and in vivo studies.
Physicochemical Properties
-
Molecular Formula: C₂₅H₃₀N₆O₅
-
Molecular Weight: 494.54 g/mol
-
Appearance: White to off-white solid powder
Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is important to note that for certain solvents, specific conditions such as sonication, heating, and pH adjustment are necessary to achieve the indicated solubility.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 5 | 10.11 | Requires sonication and adjustment to pH 5 with HCl.[3] Note: The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |
| 0.1 M Hydrochloric Acid (HCl) | 16.67 | 33.71 | Requires sonication and warming/heating to 60°C. |
| 50% PEG300 / 50% Saline | 25 | 50.55 | Forms a suspended solution; requires sonication. |
| Water | Insoluble | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Hydrochloric Acid (HCl)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.945 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
pH Adjustment: Carefully add 1 M HCl dropwise while monitoring the pH until a pH of 5 is achieved. This step is crucial for enhancing solubility in DMSO.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes. The solution should become clear.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Protocol for Determining Thermodynamic Solubility
This protocol outlines a general "shake-flask" method to determine the thermodynamic equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., phosphate-buffered saline, cell culture medium)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Incubator or temperature-controlled water bath
-
Centrifuge
-
Syringes and 0.22 µm filters
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the solvent of interest to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, avoiding any undissolved solid. Immediately filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/Akt/mTOR signaling pathway targeted by this compound and a general workflow for its application in in vitro studies.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Workflow for In Vitro Studies with this compound.
References
- 1. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
Application Notes and Protocols: Utilizing BAY1082439 in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of BAY1082439, a potent and selective PI3Kα/β/δ inhibitor, in combination with immune checkpoint inhibitors (ICIs). The protocols outlined below are based on established research demonstrating the synergistic anti-tumor effects of this combination, particularly in the context of PTEN-deficient prostate cancer.
Introduction
This compound is an orally bioavailable small molecule that targets the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various cancers. It selectively inhibits the α, β, and δ isoforms of PI3K, leading to the suppression of tumor cell growth, proliferation, and survival.[1][2] Of particular interest is the emerging role of this compound in modulating the tumor microenvironment (TME). Research has shown that intermittent administration of this compound can convert immunologically "cold" tumors, which are typically resistant to immunotherapy, into "hot" tumors characterized by increased T-cell infiltration and activation.[3] This immunomodulatory effect makes this compound a promising candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to overcome resistance and enhance anti-tumor immunity.
Mechanism of Action: A Dual Approach
The combination of this compound and immune checkpoint inhibitors leverages a two-pronged attack on cancer:
-
Direct Anti-Tumor Effect of this compound: By inhibiting the PI3K/Akt/mTOR pathway, this compound directly induces apoptosis and inhibits the proliferation of cancer cells, particularly those with PTEN loss or PIK3CA mutations.[1][2]
-
Immunomodulation of the Tumor Microenvironment: Intermittent dosing with this compound has been shown to:
-
Increase the infiltration of cytotoxic CD8+ T cells into the tumor.[3]
-
Decrease the population of immunosuppressive regulatory T cells (Tregs).[3]
-
Promote the secretion of chemokines like CXCL10 and CCL5, which attract immune cells.
-
Upregulate the expression of interferon-stimulated genes (ISGs), enhancing anti-tumor immunity.
-
This shift in the TME from an immunosuppressive to an immunostimulatory state sensitizes the tumor to the effects of immune checkpoint inhibitors, which work by releasing the "brakes" on the immune system and allowing T cells to effectively target and eliminate cancer cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | PI3Kα, PI3Kβ, PI3Kδ | [1] |
| IC50 (Biochemical Assay) | PI3Kα: 4.9 nM; PI3Kβ: 15.0 nM | |
| Cell Line Examples | PC-3 (PTEN-null prostate cancer), LNCaP (PTEN-null prostate cancer) | [1] |
| Effect on PTEN-null cells | Inhibition of cell proliferation, induction of apoptosis, G1 cell cycle arrest | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy in a Pten-null Prostate Cancer Mouse Model
| Treatment Group | Dosing Schedule | Key Outcomes | Reference |
| Vehicle Control | N/A | Uncontrolled tumor growth | [3] |
| This compound (Daily) | 75 mg/kg, oral gavage, daily | Tumor growth inhibition, but decreased immune cell infiltration | [3] |
| Anti-PD-1 Monotherapy | 200 µ g/mouse , intraperitoneal injection, twice weekly | Minimal effect on tumor growth in "cold" tumors | [3] |
| This compound (Intermittent) | 180 mg/kg, oral gavage, "bullet dose" then observation | Increased CD8+ T cell infiltration, conversion to "hot" tumor | [3] |
| This compound (Intermittent) + Anti-PD-1 | Sequential: Intermittent this compound followed by anti-PD-1 | Significant tumor regression and improved survival | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
PTEN-null prostate cancer cell lines (e.g., PC-3, LNCaP).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
96-well plates.
-
MTS or MTT reagent.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium with the drug-containing medium and incubate for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
2. Western Blot Analysis
-
Objective: To assess the inhibition of the PI3K/Akt signaling pathway.
-
Materials:
-
Cell lysates from treated and untreated cells.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
In Vivo Combination Study
1. Animal Model
-
Model: Pten-conditional knockout mice (Pb-Cre+; PtenL/L) are a suitable model for spontaneous prostate cancer.
-
Housing: Maintain animals in a specific-pathogen-free facility with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Formulation and Administration
-
This compound: Formulate in a vehicle such as 0.5% methylcellulose with 1% Tween 80 in sterile water.
-
Daily Dosing: Administer 75 mg/kg via oral gavage once daily.
-
Intermittent Dosing: Administer a single "bullet dose" of 180 mg/kg via oral gavage.
-
-
Anti-PD-1 Antibody: Dilute in sterile PBS.
-
Administer 200 µ g/mouse via intraperitoneal injection twice a week.
-
3. Experimental Workflow
Caption: Workflow for in vivo combination study.
4. Monitoring and Endpoint Analysis
-
Tumor Growth: Monitor tumor progression regularly using methods such as high-resolution ultrasound imaging or caliper measurements for subcutaneous models.
-
Survival: Record the survival of the animals in each group.
-
Tumor Microenvironment Analysis: At the study endpoint, harvest tumors for:
-
Flow Cytometry: Prepare single-cell suspensions to analyze the infiltration of immune cell populations (CD8+ T cells, Tregs, etc.).
-
Immunohistochemistry (IHC): Stain tumor sections for markers such as CD8, FoxP3, and PD-L1 to visualize the spatial distribution of immune cells.
-
Signaling Pathway and Mechanism of Action
Caption: Signaling pathway and mechanism of action.
Logical Relationship for Treatment Rationale
Caption: Rationale for combination therapy.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy, particularly for tumors with a "cold" immune microenvironment. The protocols and data presented here provide a framework for researchers to further investigate and optimize this combination therapy in preclinical settings. The key to unlocking the full potential of this approach appears to be an intermittent dosing schedule for this compound, which maximizes its immunomodulatory effects while minimizing potential toxicities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY1082439 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1082439 is a potent and orally bioavailable inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, often leading to increased tumor cell growth, survival, and resistance to therapies.[2] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with PTEN loss or PIK3CA mutations, such as certain types of prostate cancer.[2][3][4] These application notes provide detailed protocols for the use of this compound in xenograft models, focusing on treatment schedules, administration, and monitoring.
Mechanism of Action
This compound selectively inhibits PI3Kα and PI3Kβ, including mutated forms of PIK3CA, as well as PI3Kδ.[1][2] This dual inhibition can lead to tumor cell apoptosis and inhibition of cell growth in cancer cells reliant on the PI3K pathway.[2] By targeting multiple isoforms, this compound may offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms associated with single-isoform inhibitors.[4] Furthermore, studies have shown that this compound can modulate the tumor microenvironment, converting immunosuppressive conditions to immune-stimulatory ones, which can enhance the efficacy of immunotherapies.[5][6][7] Intermittent dosing schedules, in particular, have been suggested to be effective in promoting an anti-tumor immune response.[5][6]
Signaling Pathway
The following diagram illustrates the central role of PI3K in cell signaling and the points of inhibition by this compound.
Experimental Protocols
Prostate Cancer Xenograft Model (PC3 Cell Line)
This protocol is based on studies demonstrating the efficacy of this compound in a PTEN-null human prostate cancer xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: PC3 human prostate adenocarcinoma cell line (ATCC® CRL-1435™). These cells are PTEN-deficient.
-
Culture Conditions: Culture PC3 cells according to ATCC protocols. Harvest cells when they are in a subconfluent (70-80%) state for transplantation.
-
Animal Model: Male athymic nude mice (e.g., NU/NU), 6-8 weeks old.
2. Tumor Implantation
-
Resuspend harvested PC3 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject approximately 3 x 10⁶ cells in a total volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
3. Experimental Workflow
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. cyagen.com [cyagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BAY1082439
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1082439 is a potent and selective inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms, specifically targeting PI3Kα, PI3Kβ, and PI3Kδ. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, leading to increased cell proliferation, survival, and resistance to therapy. This compound effectively inhibits this pathway, resulting in the induction of apoptosis, particularly in cancer cells with genetic alterations such as PTEN loss or PIK3CA mutations. These application notes provide detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its pro-apoptotic effects by blocking the catalytic activity of PI3Kα, PI3Kβ, and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the deactivation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Inactivated Akt can no longer phosphorylate and inhibit its downstream targets, including pro-apoptotic proteins like BAD and the transcription factor FOXO. The subsequent activation of these pro-apoptotic factors, coupled with the overall suppression of survival signals, culminates in the activation of the caspase cascade and the execution of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize hypothetical quantitative data from flow cytometry analysis of apoptosis in PTEN-null prostate cancer cells (e.g., PC-3) treated with this compound. This data is representative of typical results obtained from Annexin V and Propidium Iodide (PI) staining.
Table 1: Dose-Dependent Induction of Apoptosis by this compound at 48 hours
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 0.1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| 0.5 | 65.3 ± 4.2 | 18.9 ± 2.5 | 15.8 ± 2.1 | 34.7 ± 4.6 |
| 1.0 | 42.1 ± 5.1 | 35.2 ± 3.8 | 22.7 ± 3.3 | 57.9 ± 7.1 |
| 5.0 | 15.8 ± 3.9 | 48.7 ± 4.5 | 35.5 ± 4.0 | 84.2 ± 8.5 |
Table 2: Time-Course of Apoptosis Induction by 1 µM this compound
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 | 3.9 ± 0.7 |
| 12 | 80.4 ± 3.3 | 12.5 ± 1.9 | 7.1 ± 1.1 | 19.6 ± 3.0 |
| 24 | 61.7 ± 4.0 | 25.8 ± 3.1 | 12.5 ± 2.4 | 38.3 ± 5.5 |
| 48 | 42.1 ± 5.1 | 35.2 ± 3.8 | 22.7 ± 3.3 | 57.9 ± 7.1 |
| 72 | 25.3 ± 4.8 | 30.1 ± 4.2 | 44.6 ± 5.3 | 74.7 ± 9.5 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
PTEN-null prostate cancer cells (e.g., PC-3)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a minor population)
-
-
Protocol 2: Cleaved Caspase-3 Staining for Apoptosis Detection
This protocol specifically detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
PTEN-null prostate cancer cells (e.g., PC-3)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Staining:
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS containing 1% BSA.
-
Add the recommended concentration of the anti-active Caspase-3 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells with positive staining for active caspase-3.
-
Troubleshooting and Considerations
-
Cell Type: The optimal concentration of this compound and incubation times may vary depending on the cell line used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Reagent Quality: Use high-quality, validated reagents for consistent and reliable results.
-
Controls: Always include untreated (vehicle) and positive controls (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) in your experiments.
-
Compensation: Proper compensation is crucial for accurate analysis of multi-color flow cytometry data.
-
Cell Handling: Handle cells gently throughout the procedure to minimize mechanical damage that could lead to false-positive results.
These application notes and protocols provide a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the pro-apoptotic effects of this promising anti-cancer agent.
Application Notes: Immunohistochemical Analysis of Ki67 Proliferation Marker Following BAY1082439 Treatment
Introduction
BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase (PI3K) with potent activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth; its aberrant activation is a frequent event in many cancers, often due to loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene.[1][4][5] this compound has demonstrated significant anti-tumor activity by blocking this pathway, leading to the inhibition of cell growth and the induction of apoptosis.[2][3][6]
Ki67 is a nuclear protein that is strictly associated with cell proliferation and is expressed during all active phases of the cell cycle (G1, S, G2, and M), but is absent in resting cells (G0).[7] Consequently, the Ki67 labeling index, as determined by immunohistochemistry (IHC), is a widely used and reliable marker to assess the proliferative activity of cells within a tumor.
Principle of Application
The primary application of Ki67 IHC staining in the context of this compound treatment is to pharmacodynamically assess the compound's anti-proliferative efficacy. By inhibiting the PI3K/AKT pathway, this compound is expected to block the G1/S cell cycle transition, thereby reducing the fraction of actively dividing cells.[3][6] A quantitative analysis of Ki67-positive cells in tumor tissue before and after treatment with this compound can provide a robust measure of the drug's biological effect. A significant reduction in the Ki67 labeling index post-treatment serves as a key biomarker for the intended anti-proliferative activity of this compound.[3][8] This method is applicable to both preclinical animal models and clinical trial samples.[8]
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nextgen-protocols.org [nextgen-protocols.org]
- 8. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of BAY1082439 and Docetaxel in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel-based chemotherapy is a standard of care for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance limits its long-term efficacy. A key mechanism of resistance involves the upregulation of pro-survival signaling pathways, most notably the PI3K/AKT pathway. BAY1082439 is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, which has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, particularly in those with PTEN loss.[1][2] While direct experimental data on the synergistic interaction between this compound and docetaxel in prostate cancer cells is not extensively documented in publicly available literature, a strong mechanistic rationale supports the investigation of this combination.
This document provides a comprehensive guide for researchers to explore the potential synergy between this compound and docetaxel. It includes a scientific rationale, detailed experimental protocols for assessing synergy, and methods for investigating the underlying molecular mechanisms.
Rationale for Synergy
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. In prostate cancer, its activation, often through the loss of the tumor suppressor PTEN, is associated with aggressive disease and poor prognosis. Docetaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] However, cancer cells can evade docetaxel-induced apoptosis by activating pro-survival pathways like PI3K/AKT.[4]
The proposed synergy between this compound and docetaxel is based on the following hypotheses:
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Suppression of Chemoresistance: By inhibiting the PI3K/AKT pathway, this compound can block the pro-survival signals that are often upregulated in response to chemotherapy, thereby lowering the threshold for docetaxel-induced apoptosis.[4][5]
-
Enhanced Apoptosis: The combination of cell cycle arrest induced by docetaxel and the inhibition of survival signals by this compound is expected to lead to a more robust apoptotic response than either agent alone.
-
Targeting PTEN-null Tumors: Prostate tumors with PTEN loss are particularly dependent on the PI3K/AKT pathway for their survival and are sensitive to this compound.[6][7] This combination could therefore be particularly effective in this patient subpopulation.
Data Presentation
The following tables summarize the reported in vitro potencies of this compound and docetaxel in common prostate cancer cell lines. This data is crucial for designing synergy experiments.
Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | IC50 (nM) | Reference |
| PI3Kα | - | 4.9 | [8] |
| PI3Kβ | - | 15 | [8] |
Table 2: In Vitro Potency of Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) | Reference |
| LNCaP | Sensitive | 1.13 | [9] |
| PC-3 | Independent | 3.72 | [9] |
| DU-145 | Independent | 4.46 | [9] |
| C4-2B | Independent | 1.00 - 1.40 | [10] |
Mandatory Visualizations
Caption: PI3K/AKT pathway and the inhibitory action of this compound.
Caption: Docetaxel's mechanism of action on microtubules.
Caption: A logical workflow for synergy experiments.
Experimental Protocols
1. Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive, PTEN-null), PC-3 (androgen-independent, PTEN-null), and DU-145 (androgen-independent, PTEN-wildtype) prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Single-Agent Dose-Response Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and docetaxel individually in each cell line.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel in culture medium.
-
Treat the cells with a range of concentrations for each drug and incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
3. Combination Synergy Assay (Checkerboard Method)
-
Objective: To evaluate the synergistic, additive, or antagonistic effect of combining this compound and docetaxel.
-
Procedure:
-
Seed cells in 96-well plates as described above.
-
Prepare a matrix of drug concentrations. Typically, this involves serial dilutions of this compound along the y-axis and serial dilutions of docetaxel along the x-axis of the 96-well plate. Concentrations should bracket the IC50 values of each drug.
-
Add the drug combinations to the respective wells and incubate for 72 hours.
-
Measure cell viability as described for the single-agent assay.
-
4. Data Analysis for Synergy (Combination Index)
-
Objective: To quantitatively determine the nature of the drug interaction.
-
Method: The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[11]
5. Western Blot Analysis for Mechanistic Insights
-
Objective: To assess the effect of the drug combination on the PI3K/AKT signaling pathway and apoptosis markers.
-
Procedure:
-
Treat cells with this compound, docetaxel, or the combination at synergistic concentrations for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as total AKT, phospho-AKT (Ser473), total PARP, cleaved PARP, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Procedure:
-
Treat cells with the individual drugs and their combination at synergistic concentrations for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[14]
-
Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
References
- 1. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BAY1082439 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BAY1082439 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable and selective inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3] By inhibiting these kinases, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell growth, survival, and proliferation.[2] The inhibition of this pathway can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published studies, a common starting concentration range for this compound in cell viability assays is between 0.1 µM and 10 µM.[1][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times of 48 to 72 hours are frequently reported for assessing the effect of this compound on cell viability.[1][4][5] The optimal incubation time can vary depending on the cell line's doubling time and the specific endpoint being measured.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various cancer cell lines, particularly those with a dependency on the PI3K pathway. It has been shown to be effective in PTEN-null human prostate cancer cell lines such as PC3 and LNCaP.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate.[6] 3. Inconsistent pipetting: Inaccurate dispensing of compound or assay reagents. | 1. Ensure a single-cell suspension before seeding. Use consistent pipetting techniques. 2. Avoid using the outermost wells of the plate. Alternatively, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[6] 3. Use calibrated pipettes and practice consistent, gentle dispensing. |
| Inhibitor shows lower potency in cellular assays compared to biochemical assays | 1. High intracellular ATP concentration: Cellular assays have significantly higher ATP levels than biochemical assays, which can compete with ATP-competitive inhibitors.[6] 2. Cellular uptake and efflux: The compound may not efficiently penetrate the cell membrane or may be actively pumped out. 3. Compound stability: The compound may be unstable in the cell culture medium. | 1. This is an inherent difference between the assay types. Consider the cellular IC50 as a more physiologically relevant value. 2. Evaluate compound uptake using analytical methods. 3. Assess compound stability in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS. [6] |
| No significant effect on cell viability observed | 1. Sub-optimal concentration: The concentrations tested may be too low to elicit a response. 2. Cell line insensitivity: The chosen cell line may not be dependent on the PI3K pathway for survival. 3. Incorrect assay endpoint: The chosen viability assay may not be sensitive to the mechanism of action of the compound (e.g., cytostatic vs. cytotoxic effects). | 1. Perform a broader dose-response curve, extending to higher concentrations. 2. Confirm the activation status of the PI3K pathway in your cell line (e.g., by checking for PTEN loss or PIK3CA mutations). [2] 3. Consider using assays that measure different parameters, such as apoptosis (e.g., caspase activity) or cell proliferation (e.g., DNA synthesis). |
| Unexpected cytotoxicity at very low concentrations | 1. Off-target effects: The compound may be inhibiting other essential kinases.[7] 2. Compound impurities: The compound stock may contain cytotoxic impurities. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Consult kinome profiling data for this compound if available. Compare the cytotoxic phenotype with that of other PI3K inhibitors. 2. Ensure the purity of your compound. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT, XTT)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
96-well flat-bottom microplates
-
Tetrazolium-based cell viability reagent (e.g., MTT, XTT)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common final concentration range to test is 0.1, 0.33, 1, 3.3, and 10 µM.[1][5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[1][4]
-
-
Cell Viability Measurement:
-
Following incubation, add the tetrazolium-based reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT) to allow for the formation of formazan crystals.
-
If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Genetic Background | Assay Duration | IC₅₀ / Effect | Reference |
| PC3 | PTEN-null | 72 hours | Effectively inhibited cell growth | [1][4] |
| LNCaP | PTEN-null | 72 hours | Effectively inhibited cell growth | [1][4] |
| CAP2 | PTEN-null | 48 hours | 5 µM treatment led to upregulation of IFNα/IFNγ pathways | [8] |
| CAP8 | PTEN-null | 48 hours | 5 µM treatment led to upregulation of IFNα/IFNγ pathways | [8] |
Mandatory Visualizations
Caption: this compound inhibits PI3K, blocking downstream signaling.
Caption: Workflow for a cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunomart.com [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent BAY1082439 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies and challenges during experiments with BAY1082439.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of Class I phosphoinositide 3-kinases (PI3K), with specific activity against the p110α, p110β, and p110δ isoforms. It also demonstrates potent activity against mutated forms of PIK3CA. By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce tumor cell apoptosis and inhibit cell growth, particularly in cancer cells with a dependency on this pathway, such as those with PTEN loss.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to two years, or in a DMSO stock solution at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles of the stock solution.
Q3: I am observing significant variability in my IC50 values for this compound in cell viability assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities have been reported to increase resistance to anticancer drugs. It is crucial to maintain consistent cell seeding densities across all experiments.[3][4]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Variations in serum concentration between experiments can therefore lead to shifts in IC50 values.[5][6]
-
Compound Stability: Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation of the compound.[2]
-
Assay-Specific Artifacts: The type of viability assay used can also influence results. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays like MTT, leading to an over- or underestimation of cell viability.[7][8] Consider using an alternative assay, such as a CellTiter-Glo® luminescent cell viability assay, to confirm your findings.
Q4: My western blot results for phospho-Akt (a downstream target of PI3K) are inconsistent after this compound treatment. What should I check?
Inconsistent phospho-Akt western blot results are a common issue. Here are some troubleshooting steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[9]
-
Blocking Agent: When detecting phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[10]
-
Antibody Quality: The specificity and quality of your primary antibody are critical. Ensure it is validated for the detection of the specific phospho-site of Akt.
-
Protein Loading: Load a sufficient amount of protein (at least 20-30 µg of whole-cell lysate) to ensure detectable levels of the target protein, especially for less abundant phospho-proteins.[9]
-
Positive Control: Always include a positive control, such as a cell lysate known to have high levels of phospho-Akt, to validate your experimental setup and antibody performance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure consistent cell numbers are plated for all experiments. |
| Fluctuations in Serum Concentration | Use a consistent batch and concentration of FBS for all assays. If variability persists, consider reducing the serum concentration during the drug treatment period or using serum-free media if appropriate for your cell line. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.[2] |
| Assay Interference | Confirm your results using a different type of cell viability assay (e.g., CellTiter-Glo®) that relies on a different detection principle (e.g., ATP measurement) than colorimetric assays like MTT.[7] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for both the drug treatment and the assay development steps. |
Issue 2: Weak or No Signal for Phospho-Akt in Western Blot
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of total protein loaded per lane (30-50 µg is a good starting point).[9] |
| Inefficient Phosphatase Inhibition | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary antibody. |
| Ineffective Blocking | Switch to 5% BSA in TBST as your blocking agent.[10] |
| Low Target Abundance | Ensure your cell line has a constitutively active PI3K/Akt pathway or stimulate the pathway with a growth factor prior to inhibitor treatment to increase the basal level of p-Akt. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add an equal volume of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Akt
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholar.harvard.edu [scholar.harvard.edu]
- 4. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of BAY1082439 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY1082439 in kinase assays. The information is designed to help anticipate and resolve potential issues related to off-target effects and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with specific activity against the α, β, and δ isoforms.[1][2][3] It also demonstrates inhibitory activity against mutated forms of PIK3CA.[3]
Q2: What is the known selectivity of this compound against other kinases?
Q3: My results show unexpected activation of the MAPK/ERK pathway after treatment with this compound. Is this an off-target effect?
This is likely not a direct off-target effect but rather a consequence of crosstalk between the PI3K/Akt and MAPK/ERK signaling pathways. Inhibition of the PI3K pathway can lead to the compensatory activation of the MAPK/ERK pathway through various feedback mechanisms.[1][3][5] For instance, the inhibition of Akt can relieve its inhibitory phosphorylation of Raf, leading to the activation of the downstream MEK/ERK cascade.[5]
Q4: I am observing effects on cell adhesion and migration that don't seem to be solely mediated by PI3K inhibition. What could be the cause?
While PI3K signaling is involved in cell migration, another possibility is the indirect modulation of Src family kinase (SFK) activity. There is significant crosstalk between the PI3K/Akt and Src signaling pathways.[6][7] Inhibition of PI3K can sometimes lead to adaptive responses that involve the activation of Src and its downstream effectors like Focal Adhesion Kinase (FAK), which are critical for cell adhesion and migration.[6]
Q5: I suspect my compound is inhibiting the luciferase in my Kinase-Glo® assay. How can I confirm this?
This is a common issue with luciferase-based assays. To confirm, you can run a control experiment where you test the effect of this compound directly on the luciferase enzyme in the absence of the kinase. A decrease in luminescence in this control experiment would indicate direct inhibition of luciferase. An alternative is to use an orthogonal assay, such as the ADP-Glo™ assay, where a true kinase inhibitor would show a decrease in signal, while a luciferase inhibitor would still affect the final readout but in a distinguishable manner.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | - Compound precipitation in assay buffer.- Variability in ATP concentration.- Inconsistent incubation times. | - Ensure this compound is fully dissolved in DMSO and diluted in assay buffer just before use. Avoid repeated freeze-thaw cycles.- Use a fixed, optimized ATP concentration, ideally at or near the Km for the kinase.- Use a precise timer for all incubation steps. |
| High background signal in TR-FRET assay | - Autofluorescence of this compound.- Non-specific binding of assay components. | - Measure the fluorescence of this compound alone at the assay wavelengths. If high, consider a different assay format.- Include control wells with all components except the kinase or substrate to assess non-specific signal. |
| No inhibition observed where expected | - Inactive this compound.- Incorrect kinase or substrate used.- Assay conditions not optimal for inhibition. | - Verify the identity and purity of your this compound stock.- Confirm the identity and activity of your kinase and the suitability of the substrate.- Optimize assay parameters such as buffer composition, pH, and enzyme concentration. |
| Unexpected cellular phenotype | - Off-target kinase inhibition.- Crosstalk with other signaling pathways. | - Perform a kinome-wide selectivity screen to identify potential off-target kinases.- Investigate known crosstalk pathways (e.g., MAPK/ERK, Src) by immunoblotting for key phosphorylation events in those pathways. |
Data Presentation
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| PI3Kα | 4.9 | [3][4] |
| PI3Kβ | 15.0 | [3][4] |
| PI3Kδ | Potent inhibitor | [1][2][9] |
| mTOR | >1000-fold less potent than for PI3Kα/β | [3][4] |
| Mutated PIK3CA | Inhibits | [3] |
Experimental Protocols
Protocol 1: General Kinase Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol provides a framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction buffer, kinase, and substrate solutions according to the manufacturer's recommendations (e.g., Promega's ADP-Glo™ Kinase Assay Technical Manual).[10]
-
Prepare the ATP solution at a concentration that is at or near the Km for each kinase being tested.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a general procedure for a TR-FRET-based kinase assay.
-
Reagent Preparation:
-
Prepare this compound dilutions as described in Protocol 1.
-
Prepare the kinase, fluorescently labeled substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Prepare the detection solution containing a europium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.
-
-
Assay Procedure (384-well plate format):
-
Add this compound or DMSO to the assay wells.
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Add the kinase and fluorescently labeled substrate mixture.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired reaction time at room temperature.
-
Stop the reaction by adding the detection solution containing the europium-labeled antibody and EDTA.
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Incubate for 60 minutes at room temperature to allow for antibody binding.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (fluorescent substrate) wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition based on the change in the TR-FRET ratio in the presence of the inhibitor compared to the control.
-
Calculate the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Caption: On-target effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for kinase inhibitor profiling.
Caption: Crosstalk between the PI3K and MAPK signaling pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of PI3K and Src kinases demonstrates synergistic therapeutic efficacy in clear-cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Navigating BAY1082439-Associated Toxicities: A Technical Support Guide for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential toxicities associated with the PI3Kα/β/δ inhibitor, BAY1082439, in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may arise during your experiments, ensuring the welfare of your animal subjects and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[1][2][3] By inhibiting these isoforms, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4][5][6] This inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor growth.[3]
Q2: What are the most common toxicities observed with PI3K inhibitors in animal studies?
A2: Based on studies with various PI3K inhibitors, the most commonly reported toxicities in animal models include hyperglycemia (high blood sugar), diarrhea, and cutaneous reactions (skin rash).[7] While specific toxicology data for this compound is limited in publicly available literature, it has been reported to be "well tolerated" in mouse models.[8] However, researchers should remain vigilant for class-related toxicities.
Q3: At what doses has this compound been administered in animal studies?
A3: In published preclinical studies involving mice, this compound has been administered orally at doses ranging from 50 mg/kg to 180 mg/kg.[2][8] Efficacy studies in mouse models of prostate cancer have utilized daily oral administration of 75 mg/kg.[3][8]
Troubleshooting Guides
Managing Hyperglycemia
Issue: Elevated blood glucose levels are a potential on-target effect of PI3Kα inhibition, as this pathway is involved in insulin signaling.[9]
Monitoring Protocol:
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Baseline: Measure baseline blood glucose levels from a tail vein prick using a standard glucometer before initiating this compound treatment.
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On-study: Monitor blood glucose levels regularly, for instance, 1-2 times per week, especially during the initial weeks of treatment.[10] More frequent monitoring may be necessary if hyperglycemia is observed.
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Timing: For consistency, measurements should be taken at the same time of day, preferably after a period of fasting (e.g., 4-6 hours) if the study design allows.
Management Strategies:
| Severity | Action | Experimental Protocol |
| Mild to Moderate Hyperglycemia | Continue this compound treatment with close monitoring. | Continue to monitor blood glucose levels as scheduled. If levels remain elevated or increase, consider more frequent monitoring. |
| Persistent or Severe Hyperglycemia | Consider dose reduction or temporary interruption of this compound. | If blood glucose levels become significantly elevated and do not resolve, a dose reduction of this compound may be warranted. In severe cases, temporary cessation of treatment until glucose levels normalize may be necessary. Consultation with a veterinarian is recommended. |
| Prophylactic/Therapeutic Intervention | In some research contexts, co-administration with anti-hyperglycemic agents may be explored. | Studies in mice have shown that co-administration of metformin or SGLT2 inhibitors can mitigate PI3K inhibitor-induced hyperglycemia.[10][11] However, this should be a carefully considered component of the experimental design, as it introduces a new variable. |
Managing Diarrhea
Issue: Diarrhea and colitis are known side effects of PI3K inhibitors, particularly those targeting the delta isoform.[7]
Monitoring Protocol:
-
Daily Observation: Cages should be checked daily for any signs of loose or watery stools.
-
Fecal Scoring: Implement a fecal scoring system to objectively assess stool consistency. A common scoring system ranges from 1 (well-formed pellets) to 4 (watery diarrhea).
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Body Weight: Monitor animal body weight at least twice weekly, as significant weight loss can be an indicator of severe diarrhea and dehydration.
Management Strategies:
| Severity | Action | Experimental Protocol |
| Mild Diarrhea (Score 2) | Continue treatment with increased monitoring. | Ensure animals have easy access to hydration, such as hydrogel packs or water bottles with long sipper tubes. Monitor body weight closely. |
| Moderate Diarrhea (Score 3) | Consider a dose reduction of this compound. | If diarrhea persists or is accompanied by weight loss, a dose reduction should be considered. Provide supportive care, including supplemental hydration and a highly palatable diet. |
| Severe Diarrhea (Score 4) or Significant Weight Loss (>15%) | Immediately interrupt this compound treatment. | Provide supportive care, including subcutaneous or intraperitoneal fluids for rehydration, as directed by a veterinarian. Treatment should not be resumed until the animal has fully recovered. |
Managing Cutaneous Toxicities (Skin Rash)
Issue: Skin rashes are a reported side effect of PI3K inhibitors.[12][13][14]
Monitoring Protocol:
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Visual Inspection: Conduct a thorough visual inspection of the animals' skin and fur during routine handling, at least twice a week. Pay close attention to areas with less fur, such as the ears, paws, and tail.
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Scoring System: Utilize a scoring system to grade the severity of any observed skin reactions. This can range from 0 (no reaction) to 4 (severe, ulcerative dermatitis).
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Documentation: Photograph any skin lesions to document their progression or resolution over time.
Management Strategies:
| Severity | Action | Experimental Protocol |
| Mild Erythema or Rash (Score 1-2) | Continue treatment with close observation. | Document the location and appearance of the rash. Ensure bedding is clean and dry to prevent secondary infections. |
| Moderate to Severe Rash (Score 3-4) or Open Sores | Interrupt this compound treatment. | Consult with a veterinarian for appropriate topical or systemic treatment to manage the skin reaction and prevent infection. Treatment with this compound should only be reconsidered after the skin has healed. |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling cascade and this compound inhibition.
Experimental Workflow for Toxicity Monitoring
This workflow outlines the key steps for monitoring potential toxicities in animal studies with this compound.
Caption: Workflow for monitoring this compound-induced toxicities.
Logical Relationship of PI3K Isoform Inhibition and Potential Toxicities
This diagram illustrates the relationship between the inhibition of specific PI3K isoforms by this compound and the potential resulting toxicities.
Caption: PI3K isoform inhibition and associated potential toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 7. onclive.com [onclive.com]
- 8. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 10. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [skin.dermsquared.com]
- 13. researchgate.net [researchgate.net]
- 14. Incidence of Cutaneous Adverse Events With Phosphoinositide 3-Kinase Inhibitors as Adjuvant Therapy in Patients With Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BAY1082439
Disclaimer: The information provided below is based on the hypothetical scenario that BAY1082439 is a PI3Kα inhibitor. The resistance mechanisms, experimental protocols, and troubleshooting guides are derived from published literature on PI3K inhibitors in general and are intended to serve as a comprehensive example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). In sensitive cancer cells, particularly those with activating mutations in PIK3CA (the gene encoding p110α), this compound blocks the conversion of PIP2 to PIP3, leading to the inactivation of the downstream AKT/mTOR signaling pathway. This results in the inhibition of cell growth, proliferation, and survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to PI3Kα inhibitors like this compound can arise through several mechanisms:
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Secondary mutations in PIK3CA : These mutations can prevent the drug from binding to its target.
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Upregulation of bypass signaling pathways : Activation of alternative pathways, such as the MAPK/ERK or other receptor tyrosine kinase (RTK) pathways, can compensate for the inhibition of PI3K signaling.
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Loss of tumor suppressors : The loss of function of tumor suppressors like PTEN can lead to the reactivation of the PI3K pathway.
-
Epigenetic modifications : Changes in gene expression patterns can lead to the upregulation of pro-survival genes.
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Increased drug efflux : Overexpression of drug transporters can reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
You can confirm resistance by performing a dose-response assay (e.g., an IC50 determination) and comparing the results to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to inhibit cell viability by 50%, is a clear indication of resistance.
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy in a PIK3CA-Mutant Cell Line
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect PIK3CA mutation status | Verify the PIK3CA mutation status of your cell line using Sanger sequencing or next-generation sequencing (NGS). | Confirmation of the presence of an activating PIK3CA mutation. |
| Low expression of the target protein | Perform a Western blot to assess the expression level of p110α in your cell line. | Detectable levels of p110α protein. |
| Presence of a co-occurring resistance mutation | Analyze your cell line for mutations in genes associated with intrinsic resistance to PI3K inhibitors (e.g., PTEN, KRAS). | Identification of mutations that could confer primary resistance. |
| Drug stability issues | Ensure proper storage and handling of this compound. Test the activity of a fresh aliquot of the compound. | The fresh aliquot should show activity in a known sensitive cell line. |
Issue 2: Acquired Resistance After Prolonged Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of a bypass pathway | Perform a phospho-proteomic screen or Western blot analysis of key signaling nodes (e.g., p-ERK, p-AKT) in the presence and absence of this compound. | Identification of hyperactivated signaling pathways in the resistant cells. |
| Secondary mutation in PIK3CA | Sequence the PIK3CA gene in the resistant cell line to identify potential secondary mutations. | Detection of new mutations in the drug-binding pocket of p110α. |
| Loss of PTEN expression | Assess PTEN protein levels by Western blot and check for genomic deletions or inactivating mutations in the PTEN gene. | Reduced or absent PTEN protein in resistant cells compared to parental cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Cell Culture : Culture the parental cancer cell line in its recommended growth medium.
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Initial Treatment : Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation : Once the cells have resumed proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance : Continue to culture the cells in the presence of the highest tolerated dose of this compound to maintain the resistant phenotype.
-
Verification : Regularly confirm the resistant phenotype by performing a dose-response assay and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
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Cell Lysis : Lyse the parental and resistant cells, both treated and untreated with this compound, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p110α, PTEN).
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Detection : Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using a chemiluminescence substrate.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Upregulation of the MAPK pathway as a bypass resistance mechanism.
Caption: Workflow for identifying and overcoming this compound resistance.
Improving BAY1082439 bioavailability for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kα/β/δ inhibitor, BAY1082439. The focus of this guide is to address common challenges related to its bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for oral administration of this compound in mice?
A1: Based on published literature, a successful formulation for oral gavage in mice involves dissolving this compound in 0.1N hydrochloric acid (HCl)[1]. This acidic vehicle protonates the molecule, increasing its aqueous solubility for administration.
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: In mice, this compound exhibits a very large volume of distribution (5.2–5.7 L/Kg), high clearance (15 L/h/Kg), and a short half-life of 0.4 hours[1]. These characteristics suggest rapid distribution into tissues and fast elimination from the body.
Q3: What are the general solubility characteristics of this compound?
A3: this compound is a poorly water-soluble compound. It is soluble in dimethyl sulfoxide (DMSO) and can be dissolved in acidic solutions like 0.1N HCl[1][2]. Its solubility is expected to be pH-dependent, with higher solubility at lower pH.
Q4: Are there alternative formulation strategies to improve the oral bioavailability of this compound?
A4: Yes, for poorly soluble compounds like this compound, several alternative formulation strategies can be explored to enhance oral bioavailability. These include:
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Co-solvents: Using a mixture of solvents (e.g., PEG 400, propylene glycol, ethanol) to increase solubility.
-
Surfactants: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the drug.
-
Cyclodextrins: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, thereby increasing aqueous solubility.
-
Lipid-based formulations: Formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can improve absorption via the lymphatic pathway.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
Q5: What are the predicted physicochemical properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Prepare the formulation fresh before each use. 2. Gently warm and/or sonicate the preparation to aid dissolution. 3. If using a co-solvent system, you may need to adjust the ratio of the solvents to increase the solubilizing capacity. 4. Consider reducing the concentration of this compound if possible. |
| Inconsistent results between animals in an efficacy study. | Poor or variable oral absorption of this compound. | 1. Ensure the formulation is homogenous before dosing each animal. 2. Consider using a more robust formulation strategy, such as a lipid-based formulation or a nanosuspension, to improve absorption consistency. 3. Fasting the animals before oral dosing may reduce variability in gastric pH and emptying, but this should be considered in the context of the specific study design. |
| Difficulty dissolving this compound in the vehicle. | The chosen vehicle is not appropriate for the physicochemical properties of this compound. | 1. For acidic vehicles like 0.1N HCl, ensure the pH is low enough to protonate the molecule sufficiently. 2. When using organic solvents like DMSO for initial stock solutions, ensure the final concentration of the organic solvent in the dosing vehicle is well-tolerated by the animals and does not cause precipitation upon dilution with aqueous components. 3. Explore the alternative formulation strategies mentioned in the FAQs. |
| Adverse events in animals after dosing (e.g., irritation). | The formulation vehicle may be causing local toxicity. | 1. If using a high concentration of an organic solvent or a strong acid/base, consider alternative, more biocompatible vehicles. 2. Evaluate the tolerability of the vehicle alone in a control group of animals. 3. Common, well-tolerated oral vehicles for preclinical studies include aqueous solutions of methylcellulose or carboxymethylcellulose (CMC) with a small amount of surfactant like Tween® 80. However, the solubility of this compound in these vehicles would need to be determined. |
Quantitative Data Summary
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Notes |
| 0.1N HCl | 16.67 mg/mL | Requires ultrasonic and warming to 60°C[2]. |
| DMSO | 5 mg/mL | Requires sonication and pH adjustment to 5 with HCl. Hygroscopic nature of DMSO can impact solubility[2]. |
Table 2: Pharmacokinetic Parameters of this compound in Mice (75 mg/kg, oral administration)
| Parameter | Value | Unit |
| Volume of Distribution (Vd) | 5.2 - 5.7 | L/Kg |
| Clearance (CL) | 15 | L/h/Kg |
| Half-life (t1/2) | 0.4 | hours |
| Data from Zou et al., 2018[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.1N HCl for Oral Gavage in Mice
Materials:
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This compound powder
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0.1N Hydrochloric acid (HCl)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath or heating block
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Sonicator
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Calibrated pipette
Procedure:
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Calculate the required amount of this compound and volume of 0.1N HCl to achieve the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse with a dosing volume of 0.2 mL).
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Weigh the calculated amount of this compound powder and place it in a sterile tube.
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Add the calculated volume of 0.1N HCl to the tube.
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Vortex the mixture thoroughly.
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If the compound is not fully dissolved, warm the solution to 60°C while vortexing intermittently.
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Sonicate the solution for several minutes to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Relationship between this compound's properties, bioavailability challenges, and formulation solutions.
References
BAY1082439 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY1082439. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be kept at -20°C, where it is stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is suitable for up to 2 years.[1] Some suppliers suggest that it can be stored at room temperature for several months.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once dissolved, stock solutions of this compound should be aliquoted and stored to prevent repeated freeze-thaw cycles.[3] For optimal stability, store stock solutions at -80°C, where they are viable for up to 6 months.[1][3] If storing at -20°C, it is recommended to use the solution within 1 month.[1][3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO and 0.1 M HCl.[1][3][4]
Q4: Are there any special considerations when preparing solutions with DMSO?
A4: Yes, DMSO is hygroscopic, which can significantly impact the solubility of this compound.[3] It is crucial to use newly opened DMSO for preparing your stock solution.[3] To achieve a concentration of 5 mg/mL (10.11 mM), ultrasonic treatment and adjusting the pH to 5 with HCl may be necessary.[1][3]
Q5: How can I dissolve this compound in an aqueous solution?
A5: this compound can be dissolved in 0.1 M HCl at a concentration of 16.67 mg/mL (33.71 mM).[3] To aid dissolution, it is recommended to use ultrasonic treatment, warming, and heating to 60°C.[3]
Troubleshooting Guide
Issue: My this compound powder won't fully dissolve in DMSO.
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Solution 1: Check your DMSO. Ensure you are using a fresh, unopened bottle of DMSO, as its hygroscopic nature can affect solubility.[3]
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Solution 2: Adjust the pH. The solubility in DMSO can be improved by adjusting the pH to 5 with HCl.[1][3]
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Solution 3: Apply sonication. Use an ultrasonic bath to aid in the dissolution process.[1][3]
Issue: I am observing precipitation in my stock solution after storage.
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Solution 1: Re-dissolve. Gentle warming and sonication can help to redissolve any precipitate that has formed.[3]
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Solution 2: Review storage conditions. Ensure that your stock solution is stored at the correct temperature (-80°C for up to 6 months or -20°C for up to 1 month) and that it has not exceeded its recommended storage period.[1][3]
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Solution 3: Avoid freeze-thaw cycles. Make sure you have aliquoted your stock solution to minimize the number of times it is subjected to freezing and thawing.[3]
Issue: I am concerned about the stability of my working solution during a long experiment.
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Solution: It is recommended to prepare fresh solutions for your experiments and use them promptly.[3] If the experiment spans a significant amount of time, consider preparing fresh working solutions at intervals.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| Room Temperature | Months | [2] | |
| In Solvent | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Citations |
| DMSO | 5 mg/mL (10.11 mM) | Ultrasonic and adjust pH to 5 with HCl | [1][3] |
| 0.1 M HCl | 16.67 mg/mL (33.71 mM) | Ultrasonic and warming and heat to 60°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh out the required amount of this compound powder (Molecular Weight: 494.54 g/mol ).
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Add the appropriate volume of newly opened DMSO to achieve a 10 mM concentration.
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If dissolution is not complete, use an ultrasonic bath.
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Adjust the pH of the solution to 5 using a dilute solution of HCl.
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Once fully dissolved, aliquot the stock solution into single-use vials.
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Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of an Aqueous Solution of this compound
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Weigh out the desired amount of this compound powder.
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Add the calculated volume of 0.1 M HCl.
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Place the solution in an ultrasonic bath and gently warm it.
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If necessary, heat the solution to 60°C to ensure complete dissolution.
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Use the freshly prepared solution promptly for your experiment.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with BAY10824439 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY1082439. Our goal is to help you interpret unexpected experimental results and distinguish between on-target and off-target effects of this potent PI3Kα/β/δ inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe a paradoxical activation of immune signaling pathways (e.g., IFNα/γ) in our cancer cell line upon this compound treatment. Is this an expected off-target effect?
A1: This is likely an on-target, though perhaps unexpected, effect of this compound. Research has shown that this compound can convert cancer cell-intrinsic immunosuppression to immune-stimulation by promoting the activation of IFNα/γ pathways.[1][2][3][4] This leads to the increased expression of β2-microglobulin and the secretion of chemokines like CXCL10 and CCL5, which can attract immune cells.[1][2][4] This immunomodulatory effect is a key part of its anti-tumor activity, helping to turn "cold" tumors into T-cell-inflamed ones.[1]
Q2: Our in vivo experiments show a significant infiltration of CD8+ T cells into the tumor microenvironment after treatment with this compound. Is this consistent with its mechanism of action?
A2: Yes, this is a documented and intended consequence of this compound's mechanism of action. The drug has been shown to preferentially inhibit regulatory T cells (Tregs) and promote the clonal expansion of tumor-associated CD8+ T cells.[1][2][4] This effect, combined with the chemokine secretion mentioned in Q1, contributes to a more robust anti-tumor immune response.
Q3: We are using a PTEN-null cancer cell line and observe a G1/S cell cycle arrest and apoptosis after this compound treatment. Is this the expected outcome?
A3: Yes, this is the expected on-target effect. This compound is a selective inhibitor of PI3Kα and PI3Kβ isoforms, which are key components of the PI3K/Akt/mTOR pathway.[5] In PTEN-null tumors where this pathway is often overactive, this compound effectively inhibits downstream signaling, leading to decreased cell proliferation, cell cycle arrest at the G1/S transition, and induction of apoptosis.[6][7][8]
Q4: We are working with a metastatic prostate cancer model and noticed a reduction in epithelial-mesenchymal transition (EMT) markers after this compound treatment. Is this a known effect?
A4: Yes, this compound has been shown to prevent EMT in mutant Pten/Kras metastatic models.[6][9] The PI3Kδ isoform, which is also targeted by this compound, is associated with EMT. By inhibiting PI3Kα, β, and δ, the drug can effectively suppress this critical process in cancer progression.[9]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of p-AKT.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. Published IC50 values can vary between cell types. |
| Drug Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes lead to feedback activation of other signaling pathways. Consider co-treatment with inhibitors of other pathways (e.g., MAPK/ERK) if cross-talk is suspected. |
| Cell Line-Specific Resistance | The genetic background of your cell line may confer resistance. Confirm the PTEN status and the presence of any mutations in PIK3CA or other pathway components. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects.
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | High concentrations of any inhibitor can lead to off-target effects. Titrate the concentration of this compound to the lowest effective dose that inhibits the target (p-AKT) without causing excessive toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). |
| Off-Target Kinase Inhibition | While this compound is selective, it may inhibit other kinases at high concentrations. If you suspect an off-target effect, consider using a structurally different PI3K inhibitor to see if the phenotype is reproducible. |
| Altered Cell Metabolism | The PI3K/Akt/mTOR pathway is a central regulator of metabolism. Inhibition can lead to metabolic stress. Assess markers of metabolic function in your experimental system. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PI3Kα) | 4.9 nM | Biochemical Assay | [7][10] |
| IC50 (PI3Kβ) | 15.0 nM | Biochemical Assay | [7][10] |
| Selectivity vs. mTOR | >1000-fold | Biochemical Assay | [7][10] |
Key Experimental Protocols
Western Blot for p-AKT Inhibition
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (e.g., p-AKT Ser473) and total AKT. Follow with HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities and normalize the phospho-AKT signal to the total AKT signal.
Cell Viability Assay (MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
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Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
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Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
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Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Canonical PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Immunomodulatory effects of this compound on the tumor microenvironment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Cell line-specific responses to BAY1082439
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY1082439, a potent PI3Kα/β/δ inhibitor. The information is tailored for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the alpha (α), beta (β), and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. By blocking this pathway, this compound can induce tumor cell apoptosis and inhibit cell growth.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates significantly higher efficacy in cancer cell lines with a loss-of-function mutation in the PTEN gene (PTEN-null).[3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Therefore, in PTEN-null cells, the PI3K pathway is often constitutively active, making them highly dependent on this pathway for survival and proliferation. Prostate cancer cell lines such as PC3 and LNCaP, which are PTEN-null, are particularly sensitive to this compound.[2][3]
Q3: What are the known off-target effects or resistance mechanisms associated with this compound?
A3: While this compound is a selective PI3K inhibitor, potential for off-target effects always exists. Resistance to PI3K inhibitors can emerge through various mechanisms, including the activation of parallel signaling pathways. For instance, in some contexts, inhibition of the PI3K/AKT pathway can lead to a compensatory activation of the MET/STAT3 pathway. Upregulation of other PI3K isoforms can also contribute to resistance; for example, selective inhibition of PI3Kβ can lead to a rebound activation of PI3Kα.[3] this compound's targeting of multiple isoforms is designed to mitigate some of these resistance mechanisms.[2]
Q4: How does this compound affect the tumor microenvironment?
A4: this compound has significant immunomodulatory effects. It can convert an immunosuppressive ("cold") tumor microenvironment into an immune-stimulated ("hot") one.[4] This is achieved by promoting the activation of interferon-alpha (IFNα) and interferon-gamma (IFNγ) signaling pathways within the cancer cells.[4] This leads to increased expression of β2-microglobulin (B2M) and secretion of chemokines such as CXCL10 and CCL5, which are crucial for the recruitment of cytotoxic CD8+ T cells to the tumor site.[4]
Troubleshooting Guides
Problem 1: Low or no cytotoxic effect observed in treated cells.
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Possible Cause 1: Cell line is not sensitive to PI3K inhibition.
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Troubleshooting Step: Verify the PTEN status of your cell line. This compound is most effective in PTEN-null cells. In PTEN-wild-type cells, the PI3K pathway may not be the primary driver of proliferation, and thus its inhibition will have a minimal effect.
-
-
Possible Cause 2: Incorrect drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Treatment durations of 48-72 hours are typically required to observe significant effects on cell viability.[3]
-
-
Possible Cause 3: Drug degradation.
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Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
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Problem 2: Inconsistent results in downstream pathway analysis (e.g., Western blot for p-AKT).
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Possible Cause 1: Timing of sample collection.
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Troubleshooting Step: Inhibition of AKT phosphorylation can be rapid. Collect cell lysates at various early time points (e.g., 1, 4, 8, 24 hours) post-treatment to capture the optimal window of pathway inhibition.
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-
Possible Cause 2: Feedback loop activation.
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Troubleshooting Step: Prolonged treatment with PI3K inhibitors can sometimes lead to feedback activation of the pathway or parallel pathways. Analyze earlier time points to confirm initial inhibition.
-
-
Possible Cause 3: Technical variability in Western blotting.
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Troubleshooting Step: Ensure consistent protein loading by quantifying protein concentration and using a reliable loading control. Use fresh lysis buffer with phosphatase and protease inhibitors.
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Problem 3: No significant increase in T-cell chemoattractants (CXCL10, CCL5) in the cell culture supernatant.
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Possible Cause 1: Cell line does not produce these chemokines in response to PI3K inhibition.
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Troubleshooting Step: The immunomodulatory effects of this compound have been prominently observed in PTEN-null prostate cancer cells.[4] This response may be cell-type specific. Confirm the baseline expression and potential for induction in your cell line.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Troubleshooting Step: Secretion of chemokines is a downstream effect of pathway inhibition and subsequent gene expression changes. Allow for sufficient treatment time, typically 48 hours or longer, for protein synthesis and secretion.[4]
-
-
Possible Cause 3: Issues with the ELISA.
-
Troubleshooting Step: Verify the sensitivity and specificity of your ELISA kit. Run appropriate positive and negative controls. Ensure the supernatant is collected and stored properly to prevent protein degradation.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Notes |
| IC50 (PI3Kα) | 4.9 nM | N/A (Biochemical Assay) | Potent enzymatic inhibition. |
| Relative Sensitivity | ~1000-fold higher in PTEN-null vs. PTEN-WT | PC3 | Demonstrates strong dependence on PTEN status for cytotoxicity.[3] |
| Effect on Cell Cycle | G1/S phase arrest | PC3, LNCaP | Inhibition of proliferation.[1] |
| Effect on Apoptosis | Induction of apoptosis | PC3, LNCaP | Leads to cell death.[1] |
Table 2: Immunomodulatory Effects of this compound in PTEN-null Prostate Cancer Cells
| Biomarker | Effect of this compound Treatment | Method of Detection | Typical Treatment Duration |
| p-AKT (S473) | Decreased | Western Blot | 1-24 hours |
| IFNα/γ Pathway Genes | Upregulated | RNA-seq, qRT-PCR | 48 hours |
| β2-Microglobulin (B2M) | Increased expression | Western Blot, RNA-seq | 48 hours |
| CXCL10 Secretion | Increased | ELISA | 48 hours |
| CCL5 Secretion | Increased | ELISA | 48 hours |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for p-AKT
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
ELISA for CXCL10 and CCL5
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Sample Collection: After treating cells with this compound for 48 hours, collect the cell culture supernatant. Centrifuge to remove any cells or debris.
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ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific CXCL10 and CCL5 kits. This typically involves:
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Adding standards and samples to a pre-coated 96-well plate.
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Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
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Adding a TMB substrate to develop the color.
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Stopping the reaction with a stop solution.
-
-
Absorbance Reading: Read the absorbance at 450 nm.
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Data Analysis: Generate a standard curve and use it to calculate the concentration of CXCL10 and CCL5 in the samples (typically in pg/mL or ng/mL).
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Immunomodulatory effects of this compound in the tumor microenvironment.
Caption: A troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Technical Support Center: BAY1082439 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY1082439 in long-term preclinical studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1] By selectively targeting these isoforms, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This inhibition can lead to the apoptosis (programmed cell death) of tumor cells and a reduction in tumor growth. The dual targeting of multiple PI3K isoforms may offer greater efficacy and a better toxicity profile compared to pan-PI3K inhibitors.
Q2: What is a typical starting dosage for this compound in preclinical mouse models?
A2: Based on published preclinical studies, a common starting dosage for this compound in mice is between 50 mg/kg/day and 75 mg/kg/day , administered orally.[1] The exact dosage can depend on the specific tumor model and the experimental goals.
Q3: Should I use a continuous or intermittent dosing schedule for long-term studies?
A3: While continuous daily dosing has been shown to be effective, recent studies suggest that an intermittent dosing schedule may be more beneficial for long-term efficacy and for overcoming resistance, particularly when combining this compound with immunotherapy. Intermittent dosing can help to turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.
Data Presentation: Preclinical Dosage Regimens for this compound
The following table summarizes various preclinical dosing schedules for this compound to facilitate easy comparison.
| Model | Dosage | Dosing Schedule | Key Findings | Reference |
| PC3 xenograft | 50 or 75 mg/kg/day | Daily, oral | Inhibition of tumor growth | [1] |
| Pten-null prostate cancer | 75 mg/kg/day | Daily, oral | Prevention of cancer progression | [1] |
| Pten-null prostate cancer | Not specified | Intermittent | Overcomes resistance to immune checkpoint therapy |
Troubleshooting Guide: Adjusting this compound Dosage in Long-Term Studies
Issue 1: Signs of Toxicity in Treated Animals
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Question: What are the common signs of toxicity to monitor for in mice during long-term treatment with this compound, and how should I respond?
-
Answer: Due to its mechanism of inhibiting PI3Kα and PI3Kδ, potential on-target toxicities include hyperglycemia, diarrhea/colitis, and skin rash. It is crucial to monitor the animals closely for the following signs:
| Potential Toxicity | Signs to Monitor in Mice | Recommended Action |
| Hyperglycemia | Increased water intake, frequent urination, weight loss despite normal food intake. Blood glucose monitoring is recommended. | 1. Confirm hyperglycemia with a glucometer. 2. Temporarily halt dosing for 1-2 days. 3. Restart at a reduced dose (e.g., 25-50% reduction). 4. Consider dietary modifications if applicable to the study. |
| Diarrhea/Colitis | Loose or watery stools, dehydration, weight loss, lethargy. | 1. Temporarily halt dosing. 2. Provide supportive care (e.g., hydration). 3. Once symptoms resolve, restart at a reduced dose. 4. If severe, consider discontinuing treatment for that animal. |
| Skin Rash/Dermatitis | Redness, inflammation, or hair loss at sites other than the tumor implantation area. | 1. Monitor for severity. 2. If mild, continue dosing and observe. 3. If severe or worsening, temporarily halt dosing until resolution and then restart at a reduced dose. |
| General Health | Significant weight loss (>15-20% of body weight), hunched posture, rough coat, lethargy. | 1. Immediately halt dosing. 2. Provide supportive care. 3. Evaluate the animal's overall health before considering restarting at a significantly reduced dose. |
Issue 2: Lack of Efficacy or Development of Resistance
-
Question: My long-term study shows an initial response to this compound, but the tumors have started to regrow. What steps can I take?
-
Answer: The development of resistance is a known challenge with targeted therapies. Consider the following strategies:
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Switch to Intermittent Dosing: If you are using a continuous daily dosing schedule, switching to an intermittent schedule (e.g., 5 days on, 2 days off; or alternating weeks) may help to overcome resistance.
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Combination Therapy: Explore combining this compound with other agents. For example, intermittent dosing of this compound has been shown to synergize with immune checkpoint inhibitors like anti-PD-1 antibodies.
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Pharmacodynamic Analysis: Collect tumor samples to analyze the PI3K pathway activity via Western blot. This can confirm if the target is still being inhibited. If p-Akt levels are no longer suppressed, it may indicate pathway reactivation through alternative mechanisms.
-
Experimental Protocols
1. In Vivo Subcutaneous Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound.
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Cell Preparation:
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Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
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Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., nude or SCID).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
Prepare this compound for oral gavage according to the manufacturer's instructions or published protocols (e.g., dissolved in 0.1N HCl).[1]
-
Administer this compound or vehicle daily or on an intermittent schedule.
-
Continue to monitor tumor growth and animal health throughout the study.
-
2. Western Blot Analysis of PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of Akt, a key downstream effector of PI3K, in tumor tissue.
-
Sample Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term in vivo study with this compound.
Caption: Decision tree for troubleshooting and adjusting this compound dosage due to toxicity.
References
Validation & Comparative
BAY1082439 vs. Other Pan-PI3K Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has spurred the development of numerous PI3K inhibitors. This guide provides an objective comparison of the efficacy of BAY1082439, a selective PI3Kα/β/δ inhibitor, against other notable pan-PI3K inhibitors, supported by experimental data.
Mechanism of Action: Targeting Key Nodes in the PI3K Pathway
This compound is an orally bioavailable inhibitor that potently targets the PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1] By inhibiting these key isoforms, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis.[2][3] Notably, it has demonstrated significant efficacy in preclinical models of PTEN-null prostate cancer, a tumor type often driven by aberrant PI3K signaling.[1][2]
A distinguishing feature of this compound is its ability to modulate the tumor microenvironment. Studies have shown that it can convert immunosuppressive "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors.[4][5] This is achieved by promoting the activation of IFNα/γ pathways and enhancing the secretion of chemokines that attract immune cells.[4][6]
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other well-characterized pan-PI3K inhibitors against the class I PI3K isoforms. This data provides a direct comparison of their potency and selectivity.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 4.9 [7] | 15 [7] | N/A | N/A | >1000-fold selectivity vs. PI3Kα/β [7] |
| Copanlisib (BAY 80-6946) | 0.5[8] | 3.7[8] | 6.4[8] | 0.7[8] | 40[3] |
| Buparlisib (BKM120) | 52[7] | 166[7] | 262[7] | 116[7] | >1000[7] |
| Pictilisib (GDC-0941) | 3[1] | 33[1] | 75[1] | 3[1] | 580[5] |
| ZSTK474 | 16[2] | 44[2] | 49[2] | 4.6[9] | >1000[6] |
N/A: Data not available in the reviewed sources.
Preclinical studies have provided further insights into the comparative efficacy of this compound. In PTEN/PI3Kβ-driven tumor models, this compound demonstrated clear advantages over the potent PI3Kα inhibitor Copanlisib (BAY 80-6946).[7] Furthermore, in PTEN-null human prostate cancer cell lines (PC3 and LNCaP), this compound was significantly more effective at inhibiting cell growth compared to the PI3Kα-specific inhibitor BYL-719 and the PI3Kβ-specific inhibitor TGX-221.[10]
Experimental Protocols
Biochemical PI3K Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay or ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, assay buffer, and the test inhibitor.
-
Procedure:
-
The PI3K enzyme is incubated with the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product (PIP3) or the depletion of ATP is quantified using a specific detection reagent (e.g., a fluorescently labeled antibody for PIP3 in HTRF or a luciferase-based system for ADP in ADP-Glo™).
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a PI3K inhibitor on the proliferation and viability of cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay are frequently used.
-
Cell Culture: Cancer cell lines (e.g., PC3, LNCaP for prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor or vehicle control for a specified duration (e.g., 72 hours).[4]
-
Assay Procedure (MTT):
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Assay Procedure (CellTiter-Glo®):
-
CellTiter-Glo® reagent, which measures ATP levels, is added to each well.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PI3K inhibitor in a living organism.
Methodology: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used. For studying PI3K inhibitors in prostate cancer, PTEN-null models are particularly relevant.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation:
-
CDX: Human cancer cells (e.g., PC3) are injected subcutaneously into the flanks of the mice.
-
PDX: Fresh tumor tissue from a patient is surgically implanted subcutaneously.
-
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The PI3K inhibitor (e.g., this compound at 75 mg/kg, orally, daily) or vehicle is administered for a defined period.[4]
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 to assess proliferation or p-AKT to confirm pathway inhibition).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizing the Landscape
To better understand the context of this comparison, the following diagrams illustrate the PI3K signaling pathway, the general workflow for evaluating PI3K inhibitors, and a logical diagram comparing this compound to other pan-PI3K inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating PI3K Inhibitors.
Caption: Logical Comparison of this compound and Other Pan-PI3K Inhibitors.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI3K Inhibitors: BAY1082439 and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: BAY1082439 and idelalisib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This compound is a selective inhibitor of PI3K isoforms α, β, and δ, with demonstrated preclinical activity, particularly in tumors with PTEN loss or PIK3CA mutations.[1][2] Idelalisib is a first-in-class, potent, and selective inhibitor of the PI3Kδ isoform, approved for the treatment of certain B-cell malignancies.[3] This guide offers a comparative analysis of their biochemical potency, preclinical efficacy, and mechanistic profiles based on available experimental data.
Biochemical Potency and Selectivity
A key differentiator between PI3K inhibitors is their isoform selectivity, which influences both their efficacy in specific cancer types and their safety profiles.
| Parameter | This compound | Idelalisib |
| Target Isoforms | PI3Kα, PI3Kβ, PI3Kδ | PI3Kδ |
| IC50 (PI3Kα) | 4.9 nM[4] | 8600 nM |
| IC50 (PI3Kβ) | 15.0 nM[4] | 4000 nM |
| IC50 (PI3Kγ) | Not Reported | 2100 nM |
| IC50 (PI3Kδ) | Potent Inhibition Reported, Specific IC50 Not Available in Comparative Studies[1][5] | 19 nM |
| Selectivity against mTOR | >1000-fold[4] | Not Reported in detail, but selective for PI3Kδ over other kinases[6] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution. The data presented here are compiled from different sources.
Signaling Pathway Inhibition
Both this compound and idelalisib exert their effects by inhibiting the PI3K/AKT/mTOR signaling pathway, albeit through targeting different isoforms.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent activity in blocking the growth of PTEN-null prostate cancer cell lines.[4] It has been shown to be more effective than PI3Kα- or PI3Kβ-selective inhibitors alone in these models, suggesting that dual inhibition of these isoforms is beneficial.[1]
Idelalisib has been extensively studied in B-cell malignancy cell lines, where it effectively induces apoptosis and inhibits proliferation.[7] Its activity is particularly pronounced in cells dependent on B-cell receptor (BCR) signaling, which heavily relies on the PI3Kδ isoform.
In Vivo Studies
This compound has shown significant efficacy in preclinical mouse models of PTEN-null prostate cancer. Daily oral administration of 75 mg/kg resulted in a significant decrease in tumor size and proliferation, as indicated by reduced Ki67 staining.[1]
Idelalisib has demonstrated robust anti-tumor activity in various xenograft models of B-cell malignancies.[8][9] In a TMD8 diffuse large B-cell lymphoma xenograft model, a tool compound with similar properties to idelalisib led to significant tumor regression.[8]
Direct comparison of in vivo efficacy is challenging due to the use of different cancer models in the available studies.
Experimental Protocols
PI3K Biochemical Assay (General Protocol)
A common method to determine the IC50 of PI3K inhibitors is a kinase assay that measures the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP).
Caption: General workflow for a PI3K biochemical assay.
Detailed Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant PI3K isoforms are incubated with serial dilutions of the test compound (this compound or idelalisib) in an appropriate assay buffer.
-
Kinase Reaction: The reaction is initiated by adding a mixture of the lipid substrate (e.g., phosphatidylinositol) and ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination and Product Separation: The reaction is stopped after a defined incubation period. The phosphorylated lipid product is then separated from the unreacted substrate, often by thin-layer chromatography (TLC).
-
Quantification: The amount of product formed is quantified, for example, by autoradiography for radiolabeled assays or by specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Study (this compound in Prostate Cancer)
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in a prostate cancer xenograft model.[1]
Caption: Workflow for a typical in vivo xenograft study.
Detailed Protocol Outline:
-
Cell Culture and Implantation: Human prostate cancer cells (e.g., PTEN-null PC3 cells) are cultured and then subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally, typically daily, at a specified dose (e.g., 75 mg/kg).[1]
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for downstream analyses such as immunohistochemistry for proliferation markers (Ki67) and pathway modulation markers (p-AKT).
Conclusion
This compound and idelalisib are both potent PI3K inhibitors with distinct isoform selectivity profiles that dictate their primary therapeutic applications. This compound, with its activity against PI3Kα, β, and δ, shows promise for the treatment of solid tumors characterized by PTEN loss or PIK3CA mutations, such as certain prostate cancers.[1][2] In contrast, idelalisib's high selectivity for PI3Kδ makes it a valuable therapeutic agent for B-cell malignancies where this isoform plays a crucial oncogenic role.[3]
The choice between these inhibitors for research and development will depend on the specific cancer type and the underlying genetic alterations driving the disease. The provided data and protocols serve as a foundation for designing further comparative studies to fully elucidate the relative merits of these two important targeted therapies.
References
- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
- 9. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of BAY1082439 in Diverse Cancer Types
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase (PI3K) inhibitor BAY1082439 with the alternative PI3K inhibitor, Copanlisib (BAY 80-6946). The objective is to offer researchers, scientists, and drug development professionals a detailed cross-validation of this compound's effects across various cancer types, supported by experimental data.
Introduction
This compound is an orally bioavailable, selective inhibitor of the class I PI3K isoforms alpha (α), beta (β), and delta (δ).[1][2] It also demonstrates activity against mutated forms of PIK3CA.[1][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a multitude of solid tumors.[4] this compound is designed to inhibit this pathway, leading to tumor cell apoptosis and the inhibition of tumor growth, with particular potency observed in tumors characterized by PTEN loss or PIK3CA mutations.[4][5]
Copanlisib, another PI3K inhibitor from Bayer, primarily targets the PI3K-α and PI3K-δ isoforms and is approved for the treatment of relapsed follicular lymphoma.[6] Due to its clinical relevance and partially overlapping mechanism of action, Copanlisib serves as a key comparator in evaluating the preclinical profile of this compound.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting key isoforms of PI3K at the head of the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase Akt. This ultimately results in reduced cell proliferation and survival, and the induction of apoptosis in cancer cells.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Copanlisib, providing a basis for comparing their preclinical activity.
Table 1: Biochemical Activity of PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | 4.9[1] | 15[1] | - | - |
| Copanlisib | 0.5[4][5][6] | 3.7[4][5][6] | 0.7[4][5][6] | 6.4[4][5][6] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cancer Type | Cell Line | Compound | IC50 (nM) | Notes |
| Prostate | PC3, LNCaP | This compound | Effective Inhibition (Specific IC50 not stated)[3][7] | PTEN-null cell lines. More effective than selective PI3Kα or PI3Kβ inhibitors.[7] |
| Gastric | MKN45 | This compound | >10,000[8] | - |
| Breast | PIK3CA-mutant lines | Copanlisib | ~19 (mean)[9] | - |
| Breast | HER2-positive lines | Copanlisib | ~17 (mean)[9] | - |
| Breast, Endometrial, Hematologic | Various | Copanlisib | < 10[10] | - |
| Cholangio-carcinoma | HuCCT-1 | Copanlisib | 147[10] | KRAS G12D mutation. |
| Cholangio-carcinoma | EGI-1 | Copanlisib | 137[10] | KRAS G12D mutation. |
| Head and Neck | Cal27 | Copanlisib | - | More effective than other PI3K inhibitors tested.[9] |
Table 3: In Vivo Antitumor Activity
| Cancer Type | Model | Compound | Dosing | Key Findings |
| Prostate | Pten-null mouse model | This compound | 75 mg/kg, p.o., daily[7][11] | Significant prevention of prostate cancer progression.[7] |
| Gastric | Patient-Derived Xenografts (PDX) | This compound | Not specified | >90% tumor growth inhibition in models with PI3K pathway alterations.[8] |
| Prostate | PTEN/PI3Kβ-driven tumor models | This compound | Not specified | Showed clear advantages over Copanlisib.[5] |
| Breast | KPL4 xenograft (rat) | Copanlisib | 0.5 - 6 mg/kg, i.v. | 77% - 100% tumor growth inhibition.[5] |
| Lymphoma | NKS1 xenograft | Copanlisib | 25 mg/kg | Significant decrease in tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound or Copanlisib) for the desired duration (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot for PI3K Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt, to confirm on-target activity of the inhibitor.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the PI3K inhibitor at various concentrations and time points. Subsequently, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-Akt). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
In Vivo Tumor Xenograft Model
This experimental model is used to assess the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., this compound orally or Copanlisib intravenously) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Discussion and Future Directions
The available preclinical data indicates that this compound is a potent inhibitor of the PI3K pathway, with significant activity in prostate and gastric cancer models, particularly those with underlying PI3K pathway alterations.[7][8] A key differentiator appears to be its balanced inhibition of PI3Kα and PI3Kβ, which may offer advantages in tumors driven by PTEN loss where both isoforms can be active.[5] The claim that this compound shows advantages over Copanlisib in PTEN/PI3Kβ-driven models is significant and warrants further investigation to provide a direct, quantitative comparison.[5]
Copanlisib has a broader set of publicly available preclinical data across a wider range of cancer types, especially hematological malignancies and breast cancer, and has a well-defined clinical profile.[5][9][10] Its potent inhibition of the delta isoform, in addition to the alpha isoform, is a key feature for its efficacy in B-cell malignancies.[6]
To further validate the therapeutic potential of this compound, future studies should focus on:
-
Head-to-head comparative studies: Directly comparing the in vitro and in vivo efficacy of this compound with other PI3K inhibitors, including Copanlisib, across a broad panel of cancer cell lines and PDX models representing different cancer types and genetic backgrounds.
-
Biomarker discovery: Identifying predictive biomarkers beyond PIK3CA mutations and PTEN loss to better stratify patient populations that are most likely to respond to this compound.
-
Combination therapies: Exploring the synergistic potential of this compound with other targeted therapies or immunotherapies. Preclinical evidence suggests that intermittent dosing of this compound can enhance anti-tumor immunity, making it a promising candidate for combination with immune checkpoint inhibitors.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Navigating the PI3K Pathway in Prostate Cancer: A Comparative Review of Clinical Trial Data
The phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in prostate cancer, making it a compelling therapeutic target.[1][2][3][4][5] This guide provides a comprehensive comparison of clinical trial data for various PI3K inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape. We will delve into the efficacy and safety profiles of different inhibitor classes, from pan-PI3K and isoform-selective inhibitors to dual PI3K/mTOR and AKT inhibitors, supported by experimental data and detailed methodologies.
The activation of the PI3K/AKT/mTOR pathway is a common event in prostate cancer, particularly in its advanced and aggressive forms, such as metastatic castration-resistant prostate cancer (mCRPC).[1][4] This activation is often driven by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), an event that occurs in up to 40-50% of mCRPC cases and is associated with a poorer prognosis.[1][6] The intricate crosstalk between the PI3K and androgen receptor (AR) signaling pathways, where inhibition of one can lead to the activation of the other, provides a strong rationale for combination therapies.[2]
Comparative Efficacy of PI3K Pathway Inhibitors
Clinical trials have explored a range of inhibitors targeting different nodes of the PI3K pathway. The following tables summarize the key efficacy data from notable clinical trials.
AKT Inhibitors: A Promising Avenue
AKT inhibitors have shown some of the most encouraging results to date, particularly in biomarker-selected patient populations.
Table 1: Efficacy of AKT Inhibitors in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Drug | Combination Therapy | Patient Population | Primary Endpoint | Result in Overall Population | Result in PTEN-Loss Population |
| IPATential150 (Phase III) | Ipatasertib | Abiraterone + Prednisone | First-line mCRPC | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 19.2 vs 16.6 months (HR 0.84, p=0.0431)[1] | Median rPFS: 18.5 vs 16.5 months (HR 0.77, p=0.0335)[2] |
| Overall Survival (OS) | Median OS: 39.4 vs 36.5 months (HR 0.91)[7] | Median OS: 36.8 vs 35.8 months (HR 0.94, p=0.57)[5] | ||||
| ProCAID (Phase II) | Capivasertib | Docetaxel + Prednisolone | mCRPC | Composite Progression-Free Survival (cPFS) | Median cPFS: 7.03 vs 6.7 months | Not reported |
| Overall Survival (OS) | Median OS: 31 vs 20 months[8] | Not reported |
HR: Hazard Ratio
The IPATential150 trial, a large-scale phase III study, demonstrated a statistically significant improvement in rPFS with the addition of ipatasertib to abiraterone and prednisone in patients with PTEN-loss tumors.[1][2][9] However, this benefit did not translate into a significant improvement in overall survival in the final analysis.[5][7] The ProCAID trial, a phase II study, did not meet its primary endpoint of cPFS but showed a notable increase in overall survival with capivasertib in combination with docetaxel.[8][10]
Pan-PI3K Inhibitors: Early Efforts with Mixed Results
Pan-PI3K inhibitors, which target all class I PI3K isoforms, were among the first to be tested in prostate cancer.
Table 2: Efficacy of Pan-PI3K Inhibitors in mCRPC
| Clinical Trial | Drug | Combination Therapy | Patient Population | Primary Endpoint | Result |
| Phase II Trial | Buparlisib (BKM-120) | With or without Enzalutamide | Heavily pre-treated mCRPC | 6-month Progression-Free Survival (PFS) rate | 10% |
| Median PFS | 1.9 months (monotherapy) / 3.5 months (with enzalutamide)[11][12] | ||||
| Median OS | 10.6 months[11][12] |
The trial of buparlisib showed limited activity in a heavily pre-treated mCRPC population, with a low 6-month PFS rate.[11][12] The addition of enzalutamide appeared to provide a modest improvement in median PFS, though the trial was not designed to formally compare these arms.[11][12]
Isoform-Selective and Dual PI3K/mTOR Inhibitors: Refining the Approach
To improve the therapeutic index, isoform-selective and dual PI3K/mTOR inhibitors are being investigated.
Table 3: Efficacy of Isoform-Selective and Dual PI3K/mTOR Inhibitors in mCRPC
| Clinical Trial | Drug | Inhibitor Class | Combination Therapy | Patient Population | Status | Key Findings/Endpoints |
| Phase I Study | AZD8186 | PI3Kβ/δ inhibitor | Abiraterone + Prednisone | Advanced solid tumors (including prostate cancer) | Completed | Preliminary evidence of anti-tumor activity (PSA reduction).[13][14] Recommended Phase II dose established.[14] |
| CELC-G-201 (Phase I/II) | Gedatolisib | pan-PI3K/mTOR inhibitor | Darolutamide | mCRPC previously treated with an AR inhibitor | Recruiting | Primary endpoint (Phase 2): rPFS rate at 6 months.[15][16][17] |
A phase I study of the selective PI3Kβ/δ inhibitor AZD8186 showed an acceptable safety profile and early signs of anti-tumor activity in prostate cancer.[13][14] The CELC-G-201 trial is currently evaluating the dual PI3K/mTOR inhibitor gedatolisib in combination with the androgen receptor inhibitor darolutamide, with the primary endpoint for the phase II portion being the 6-month rPFS rate.[15][16][17]
Safety and Tolerability of PI3K Pathway Inhibitors
The toxicity profile of PI3K inhibitors is a critical consideration in their clinical development. The following table summarizes common adverse events observed in key trials.
Table 4: Common Grade ≥3 Adverse Events in Clinical Trials of PI3K Pathway Inhibitors
| Drug | Clinical Trial | Most Common Grade ≥3 Adverse Events (%) |
| Ipatasertib | IPATential150 | Rash (16%), increased aminotransferases (16%), hyperglycemia (14%), diarrhea (10%)[18] |
| Buparlisib | Phase II Trial | Fatigue, anorexia, hyperglycemia, anxiety/mood disorders (specific percentages not detailed, but Grade 3 AEs occurred in 43% of patients)[11][12] |
| Capivasertib | ProCAID | Diarrhea, fatigue, nausea, rash (Grade III-IV AEs were equivalent between arms at 62.2%)[10][19] |
| AZD8186 | Phase I Study | Gastrointestinal symptoms, rash (dose-limiting toxicity)[13][14] |
Adverse events associated with PI3K pathway inhibitors are generally manageable but can be significant.[2][3] In the IPATential150 trial, grade 3 or higher adverse events were notably more frequent in the ipatasertib arm (70%) compared to the placebo arm (39%).[1][2] Similarly, a high rate of grade 3 adverse events was observed with buparlisib.[11][12] For capivasertib in the ProCAID trial, the rate of grade III-IV adverse events was high but similar between the treatment and placebo arms.[10][19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in this review.
IPATential150 Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase III trial.[1]
-
Patient Population: Asymptomatic or mildly symptomatic patients with mCRPC who had not received prior therapy for metastatic disease.[1][20] Patients were required to have an ECOG performance status of 0 or 1.[1]
-
Randomization and Treatment: 1101 patients were randomized 1:1 to receive either ipatasertib (400 mg daily) plus abiraterone (1000 mg daily) and prednisone (5 mg twice daily) or placebo plus abiraterone and prednisone.[1][20]
-
Stratification Factors: Tumor PTEN loss status by immunohistochemistry (IHC), prior docetaxel for hormone-sensitive prostate cancer, type of disease progression, and presence of visceral metastases.[1][20]
-
Biomarker Analysis (PTEN Status): Tumor tissue was assessed for PTEN loss by IHC using a proprietary assay. PTEN loss was defined as a loss of staining in at least 50% of tumor cells.[20] A subset of tumors was also analyzed by next-generation sequencing (NGS).[2]
-
Endpoints: The co-primary endpoints were rPFS in the overall (intention-to-treat) population and in the PTEN-loss population.[1][9] Secondary endpoints included overall survival, objective response rate, and time to pain progression.[2][9]
ProCAID Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, phase II trial.[10][21]
-
Patient Population: Patients with mCRPC suitable for docetaxel chemotherapy.[19]
-
Randomization and Treatment: Patients were randomized 1:1 to receive docetaxel (75 mg/m²) and prednisolone (5 mg twice daily) plus either capivasertib (320 mg twice daily, 4 days on/3 days off) or placebo.[10][21]
-
Minimization Factors: Bone metastases, visceral metastases, investigational site, and prior abiraterone or enzalutamide.[10][21]
-
Primary Endpoint: Composite progression-free survival (cPFS), which included PSA progression.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K signaling pathway and a typical clinical trial workflow.
Conclusion
The development of PI3K pathway inhibitors for prostate cancer has been a journey of refinement, moving from broad-acting agents with challenging toxicity profiles to more targeted approaches with improved therapeutic windows. While early efforts with pan-PI3K inhibitors were met with limited success, the data from trials of AKT inhibitors, particularly in biomarker-defined populations, have been more encouraging, albeit without a definitive overall survival benefit demonstrated to date. The ongoing trials of isoform-selective and dual PI3K/mTOR inhibitors will be crucial in determining the future direction of targeting this critical pathway in prostate cancer. The complex interplay between the PI3K and AR signaling pathways underscores the importance of rational combination strategies and robust biomarker development to identify patients most likely to benefit from these targeted therapies.
References
- 1. Ipatasertib plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. Final Overall Survival and Molecular Data Associated with Clinical Outcomes in Patients Receiving Ipatasertib and Abiraterone in the Phase 3 IPATential150 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IPATential150 study meets rPFS primary endpoint in mCRPC - The Cancer Letter [cancerletter.com]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. roche.com [roche.com]
- 10. Pan-AKT Inhibitor Capivasertib With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. celcuity.com [celcuity.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Addition of AKT Inhibitor Ipatasertib to Abiraterone/Prednisolone in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 19. researchgate.net [researchgate.net]
- 20. urotoday.com [urotoday.com]
- 21. ascopubs.org [ascopubs.org]
Predicting Response to BAY1082439: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to BAY1082439, a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms. As direct clinical data on predictive biomarkers for this compound is emerging, this guide draws upon preclinical studies and clinical trial data from other PI3K/AKT/mTOR pathway inhibitors to offer a comparative framework for researchers.
The PI3K/AKT/mTOR Signaling Pathway
This compound targets the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[1] this compound's unique ability to inhibit multiple PI3K isoforms suggests its potential to overcome resistance mechanisms that can arise from the activation of parallel signaling pathways.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Key Biomarkers for Predicting Response
The efficacy of therapies targeting the PI3K pathway is often dictated by the specific molecular alterations within a patient's tumor. Two of the most well-studied biomarkers are PTEN loss and PIK3CA mutations.
PTEN Loss
Phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to constitutive activation of the pathway and is associated with tumorigenesis and resistance to certain therapies. Preclinical studies have demonstrated that this compound is effective in inhibiting the growth of PTEN-null prostate cancer cells.
PIK3CA Mutations
The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA are among the most common genetic alterations in cancer, leading to pathway activation. While PIK3CA mutations are established predictive biomarkers for some PI3Kα-selective inhibitors, their utility for broader-spectrum inhibitors like this compound is an area of active investigation. Preclinical data suggests that this compound is also active in tumors harboring PIK3CA mutations.
Comparative Analysis of Predictive Biomarkers
This section compares the performance of key biomarkers in predicting response to this compound and alternative targeted therapies. Due to the limited availability of direct clinical data for this compound, data from other relevant PI3K/AKT/mTOR inhibitors are included for a broader perspective.
Quantitative Biomarker Performance
| Therapy | Biomarker | Patient Population | Response Metric | Value | Reference(s) |
| This compound | PTEN Loss | Prostate Cancer (preclinical) | Tumor Growth Inhibition | Significant inhibition in PTEN-null models | [2][3] |
| This compound | PIK3CA Mutation | Gastric & Advanced Solid Tumors (preclinical) | Tumor Growth Inhibition / Regression | Potent activity observed | |
| Ipatasertib (AKT Inhibitor) | PTEN Loss | Metastatic Castration-Resistant Prostate Cancer | Radiographic Progression-Free Survival (rPFS) | 18.5 months (vs. 16.5 months with placebo) | [4][5][6] |
| Objective Response Rate (ORR) | 61% (vs. 39% with placebo) | [4][5][6] | |||
| Everolimus (mTOR Inhibitor) | PIK3CA H1047R Mutation | Hormone Receptor-Positive Metastatic Breast Cancer | Progression-Free Survival (PFS) | 8.8 months (vs. 4.1 months for wild-type/other mutations) | [7] |
| PI3K/AKT/mTOR Inhibitors (General) | PIK3CA Mutation | Diverse Advanced Cancers | Partial Response (PR) Rate | 35% (vs. 6% for wild-type) | [8][9][10] |
| PIK3CA H1047R Mutation | Diverse Advanced Cancers | Partial Response (PR) Rate | 38% (vs. 10% for other PIK3CA mutations) | [8][11] |
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for patient selection. Detailed methodologies for the key cited experiments are provided below.
PTEN Immunohistochemistry (IHC)
This protocol outlines a standardized method for assessing PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue.
Caption: Workflow for PTEN Immunohistochemistry.
Protocol Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.
-
Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method with a suitable buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 8.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against PTEN at an optimized dilution and time.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Use a diaminobenzidine (DAB) substrate kit to visualize the HRP activity, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Stain the nuclei with hematoxylin for morphological context.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a mounting medium.
-
Analysis: A pathologist scores the staining intensity and percentage of positive tumor cells, typically comparing to internal positive controls (e.g., stromal cells).
PIK3CA Mutation Analysis by PCR
This protocol describes a common method for detecting activating mutations in the PIK3CA gene from FFPE tissue-derived DNA.
Caption: Workflow for PIK3CA Mutation Analysis by PCR.
Protocol Steps:
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections using a commercially available kit optimized for this sample type.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using spectrophotometry or fluorometry.
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, and specific primers and probes designed to amplify and detect wild-type and mutant PIK3CA alleles.
-
Real-Time PCR: Perform the PCR amplification on a real-time PCR instrument. The instrument monitors the fluorescence signal generated by the probes in real-time.
-
Data Analysis: Analyze the amplification curves and cycle threshold (Ct) values to determine the presence or absence of specific PIK3CA mutations.
-
Mutation Calling: Based on the analysis, a call is made as to whether the sample is positive or negative for the targeted PIK3CA mutations.
Conclusion and Future Directions
The development of targeted therapies like this compound underscores the importance of robust predictive biomarkers to guide patient selection and optimize treatment outcomes. While PTEN loss and PIK3CA mutations are established biomarkers for inhibitors of the PI3K/AKT/mTOR pathway, their specific predictive value for this compound in a clinical setting requires further validation. The comparative data presented in this guide, drawn from studies of related inhibitors, provides a valuable framework for ongoing and future research. As more clinical trial data for this compound becomes available, a more direct and quantitative assessment of its predictive biomarkers will be possible, further refining our ability to deliver personalized cancer therapy.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urologytimes.com [urologytimes.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Addition of AKT Inhibitor Ipatasertib to Abiraterone/Prednisolone in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 7. Everolimus in hormone receptor-positive metastatic breast cancer: PIK3CA mutation H1047R was a potential efficacy biomarker in a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIK3CA mutation H1047R is associated with response to PI3K/AKT/mTOR signaling pathway inhibitors in early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIK3CA mutations in patients with advanced cancers treated with PI3K/AKT/mTOR axis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of PI3K Inhibitors: BAY1082439 and Taselisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, BAY1082439 and taselisib. The information presented is collated from preclinical and clinical studies to offer an objective overview of their mechanisms of action, biochemical and cellular activities, and reported experimental data.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This compound and taselisib are two small molecule inhibitors that target key isoforms of PI3K, but with distinct selectivity profiles and mechanisms of action. This guide aims to provide a comprehensive comparison to aid researchers in their understanding and potential application of these compounds.
Mechanism of Action
This compound is an orally bioavailable and selective inhibitor of Class I PI3K isoforms α, β, and δ.[1][2] This broad-spectrum inhibition allows it to target tumors with various alterations in the PI3K pathway, such as those with PTEN loss (driving PI3Kβ activity) or PIK3CA mutations (activating PI3Kα).[3][4] Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment by blocking B-cell infiltration and lymphotoxin release.[2][5]
Taselisib (also known as GDC-0032) is an orally bioavailable inhibitor that primarily targets the p110α isoform of PI3K, including its mutated forms.[6] It also exhibits potent inhibitory activity against the δ and γ isoforms, while largely sparing the β isoform.[6] A unique characteristic of taselisib is its dual mechanism of action: in addition to inhibiting kinase activity, it induces the degradation of the mutant p110α protein.[7]
Biochemical and Cellular Activity
The following tables summarize the in vitro inhibitory activities of this compound and taselisib against PI3K isoforms and their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Selectivity Profile |
| This compound | IC50: 4.9 nM[3] | IC50: 15 nM[3] | - | - | α/β/δ inhibitor[1][2] |
| Taselisib | Ki: 0.29 nM[6] | Ki: 9.1 nM[6] | Ki: 0.97 nM[6] | Ki: 0.12 nM[6] | α/δ/γ inhibitor, β-sparing[6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Genetic Features | IC50 |
| This compound | PC3 | Prostate Cancer | PTEN-null[8] | Effective inhibition observed at 0.1-10 μM[8] |
| LNCaP | Prostate Cancer | PTEN-null[8] | Effective inhibition observed at 0.1-10 μM[8] | |
| Taselisib | MCF7-neo/HER2 | Breast Cancer | PIK3CA mutant | 2.5 nM[9] |
| KPL-4 | Breast Cancer | PIK3CA mutant | - | |
| Cal-33 | Head and Neck Cancer | PIK3CA mutant | - | |
| HSC-2 | Head and Neck Cancer | PIK3CA mutant | - | |
| UD-SCC-2 | Head and Neck Cancer | PTEN deletion | - | |
| UPCI-SCC-90 | Head and Neck Cancer | PTEN mutant | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for a key experimental procedure.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for Western blot analysis.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound and taselisib.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and taselisib stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and taselisib in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound or taselisib.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and taselisib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, taselisib, or vehicle (DMSO) for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or total protein).
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and taselisib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel
-
This compound and taselisib
-
Vehicle for drug formulation (e.g., 0.1N HCl for this compound[5], 0.5% methylcellulose/0.2% Tween-80 for taselisib[10])
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, taselisib, or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule. Dosing for this compound has been reported at 50 or 75 mg/kg/day[5], while taselisib has been studied at various doses, including 11.25 mg/kg/day.[11]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the effect of the treatments on tumor growth.
Conclusion
This compound and taselisib represent two distinct approaches to targeting the PI3K pathway. This compound's broad inhibition of PI3Kα, β, and δ isoforms suggests its potential utility in a wider range of tumors with different PI3K pathway alterations, including those driven by PTEN loss. In contrast, taselisib's selectivity for PI3Kα and its unique ability to degrade the mutant p110α protein make it a targeted agent for cancers harboring activating PIK3CA mutations. The choice between these inhibitors for research or therapeutic development will depend on the specific genetic context of the cancer being studied and the desired pharmacological profile. It is important to note that the clinical development of taselisib was discontinued due to a modest risk-benefit profile.[12] This highlights the challenges in translating preclinical efficacy to clinical success for PI3K inhibitors. Continued research and comparative studies are crucial for optimizing the therapeutic application of this class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Navigating the PI3K Landscape: A Comparative Analysis of BAY1082439's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology. However, the therapeutic window of PI3K inhibitors is often narrow, limited by on-target, off-tumor toxicities. This guide provides an objective comparison of the therapeutic window of BAY1082439, a novel PI3K inhibitor, with other prominent PI3K inhibitors, supported by experimental data.
Biochemical Potency and Selectivity Profile
The selectivity of a PI3K inhibitor across different isoforms (α, β, γ, δ) is a key determinant of its efficacy and toxicity profile. This compound is a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PI3K inhibitors against the four class I PI3K isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Isoform(s) Targeted |
| This compound | 4.9[3] | 15[3] | - | Equal potency to α/β | α, β, δ |
| Alpelisib (BYL719) | 5 | >1000 | >1000 | >1000 | α |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (α, δ predominant) |
| Idelalisib (CAL-101) | 820 | 4000 | 89 | 2.5 | δ |
| Duvelisib (IPI-145) | 1602[1] | 85[1] | 27[1] | 2.5[1] | δ, γ |
Therapeutic Window: A Comparative Overview
The therapeutic window is the range of doses at which a drug is effective without being unacceptably toxic. For PI3K inhibitors, this is often limited by on-target toxicities in tissues where PI3K signaling is crucial for normal physiological functions.
Preclinical Assessment
Preclinical studies in animal models provide initial insights into the therapeutic window. While direct comparative preclinical therapeutic index data is limited, available information suggests this compound is well-tolerated at effective doses. In a preclinical model of prostate cancer, this compound administered daily at 75 mg/kg was well-tolerated over the study course.[4] For other inhibitors, preclinical maximum tolerated doses (MTDs) have been established in various models, which inform the starting doses for clinical trials. For instance, in preclinical models of T-cell lymphoma, duvelisib was administered at 10 mg/kg daily.[2]
Clinical Adverse Event Profile
Clinical trial data provides the most relevant information on the therapeutic window in humans. The table below summarizes common grade ≥3 adverse events (AEs) observed with the selected PI3K inhibitors, which are often the dose-limiting toxicities.
| Inhibitor | Common Grade ≥3 Adverse Events |
| This compound | Clinical trial data on adverse events is not yet widely published. |
| Alpelisib | Hyperglycemia (32.7-36.7%), Rash (9.9-20.1%), Diarrhea (6.7%)[5] |
| Copanlisib | Hyperglycemia (37.6-45.1%), Hypertension (27.6-35.1%), Neutropenia (18.0%), Pneumonia (7.0%)[1][6] |
| Idelalisib | Diarrhea/Colitis (5-13%), Pneumonitis, Hepatotoxicity (elevated ALT/AST), Intestinal Perforation (Boxed Warning)[3][7][8] |
| Duvelisib | Neutropenia (32%), Anemia, Thrombocytopenia, Diarrhea/Colitis (23%), Infections (38%), Rash, Elevated liver enzymes, Pneumonitis (Boxed Warning for increased risk of death and serious AEs)[9][10] |
Key Insights from the Comparison:
-
This compound's profile as a PI3Kα/β/δ inhibitor suggests a potential for broad efficacy in tumors dependent on these isoforms. Its tolerability in preclinical models is promising, but clinical data is needed to fully assess its therapeutic window.[4] The rationale for targeting PI3Kβ is particularly relevant in PTEN-loss tumors.[2]
-
Alpelisib , as a PI3Kα-specific inhibitor, has a distinct toxicity profile dominated by on-target effects related to the role of PI3Kα in glucose metabolism, leading to high rates of hyperglycemia and rash.[11][5]
-
Copanlisib , a pan-PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ, also shows significant hyperglycemia and hypertension, consistent with its action on PI3Kα.[1][6]
-
Idelalisib and Duvelisib , which target the δ and/or γ isoforms primarily expressed in leukocytes, have a different set of on-target toxicities, including severe diarrhea/colitis, pneumonitis, and an increased risk of infections.[7][9] The FDA has issued warnings regarding the safety profile of both idelalisib and duvelisib.[10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and assess the efficacy of these inhibitors, it is crucial to visualize the targeted signaling pathway and the experimental workflows used for their evaluation.
Caption: PI3K signaling pathway and points of inhibition.
Caption: Workflow for assessing PI3K inhibitor efficacy.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
PI3K inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PI3K inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[12]
Western Blot for Phospho-AKT (p-AKT)
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm pathway inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total AKT and a loading control antibody to ensure equal protein loading.
Conclusion
The therapeutic window of PI3K inhibitors is intricately linked to their isoform selectivity. This compound, with its unique α/β/δ inhibition profile, holds promise for treating specific cancer types, particularly those with PTEN loss where both PI3Kα and PI3Kβ signaling are critical.[2] Its preclinical tolerability appears favorable. A comprehensive assessment of its therapeutic window in comparison to other PI3K inhibitors will ultimately depend on forthcoming clinical trial data. The distinct toxicity profiles of isoform-specific inhibitors like alpelisib (hyperglycemia, rash) and idelalisib/duvelisib (diarrhea/colitis, infections) highlight the importance of patient selection and monitoring to maximize the therapeutic benefit of this class of drugs.[11][7][9] Researchers and clinicians must carefully consider these profiles when designing and conducting clinical trials and when making therapeutic decisions.
References
- 1. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dermatologic Adverse Events Related to the PI3Kα Inhibitor Alpelisib (BYL719) in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials [frontiersin.org]
- 7. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Safety Profile - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 10. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib - The ASCO Post [ascopost.com]
- 11. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAY1082439: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like BAY1082439, a potent PI3K inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with stringent regulatory standards. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS is not publicly available, the information provided by chemical suppliers is the primary source for handling and disposal instructions. In the absence of a specific SDS, the following general precautions for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling the powder form |
Engineering Controls:
-
Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound is stored and handled.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must follow a structured process to ensure safety and regulatory compliance. The following protocol is based on general best practices for hazardous chemical waste disposal.
-
Waste Identification and Classification:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal.
-
Follow all institutional procedures for scheduling a waste pickup.
-
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the general principles of chemical waste management are derived from established safety guidelines. The procedures outlined above are based on guidelines from various university and government safety resources.[1][3][4][5][6]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows involved.
Caption: General workflow for the disposal of this compound waste.
Caption: Decision logic for segregating this compound waste streams.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for ensuring their waste disposal practices comply with all applicable local, state, and federal regulations, as well as their institution's specific policies. Always consult the official Safety Data Sheet for this compound and your institution's Environmental Health and Safety office for definitive guidance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. epa.gov [epa.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Essential Safety and Logistical Information for Handling BAY1082439
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal procedures for the investigational PI3K inhibitor, BAY1082439. Adherence to these protocols is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent measures must be taken to avoid exposure. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Change outer glove regularly. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Face Protection | Face Shield | To be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closing gown. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound as a powder. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plans: Donning and Doffing of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow must be followed.
Disposal Plan for this compound and Contaminated Materials
All materials that come into contact with this compound are to be considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
Waste Segregation and Disposal Workflow:
Key Disposal Steps:
-
Segregation: Immediately segregate all waste contaminated with this compound into designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Chemical Waste," the name "this compound," and any other required institutional information.
-
Storage: Store waste containers in a secure, designated satellite accumulation area away from general lab traffic.
-
Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the timely pickup and disposal of the hazardous waste.
By strictly adhering to these safety and logistical protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are handling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
